Technical Documentation Center

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Core Science & Biosynthesis

Foundational

Engineering the Future of Small Molecules: A Technical Guide to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Executive Summary In contemporary drug discovery, escaping the "flatland" of sp²-hybridized aromatics is a primary objective for improving clinical success rates. 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (CAS: 193542...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, escaping the "flatland" of sp²-hybridized aromatics is a primary objective for improving clinical success rates. 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (CAS: 1935425-79-8) represents a highly specialized, next-generation building block engineered to address complex pharmacokinetic challenges. By fusing a rigid, sp³-rich azetidine core with a metabolically shielded fluorinated aryl ring, this compound serves as a premium bioisostere for traditional morpholine, piperazine, or piperidine motifs. This whitepaper details its physicochemical properties, structural rationale, and the highly controlled synthetic methodologies required for its integration into drug development pipelines.

Physicochemical Profiling

The intrinsic value of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol lies in its precise balance of polarity, rigidity, and lipophilicity. The table below summarizes its core quantitative data, which dictates its behavior in both synthetic environments and biological systems.

PropertyValuePharmacological Implication
Chemical Name 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-olN/A
CAS Registry Number 1935425-79-8 [1]N/A
Molecular Formula C₁₀H₁₁F₂NON/A
Molecular Weight 199.20 g/mol Highly ligand-efficient (LE) fragment.
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates kinase hinge or GPCR binding.
Hydrogen Bond Acceptors 3 (O, N, F)Enhances aqueous solubility.
Topological Polar Surface Area ~32.3 ŲOptimal for blood-brain barrier (BBB) penetration.
Rotatable Bonds 1High structural rigidity reduces entropic penalty upon binding.

Structural Rationale and Bioisosteric Integration

The strategic deployment of azetidine derivatives as "stretched" analogues of larger heterocycles has revolutionized scaffold hopping (). The specific substitution pattern of this molecule offers a triad of benefits:

  • Azetidin-3-ol Core: Increases the fraction of sp³ carbons (Fsp³). A higher Fsp³ correlates directly with improved solubility and reduced off-target toxicity. The tertiary alcohol provides a crucial, sterically defined hydrogen bond vector.

  • 2,4-Difluoro Substitution: Fluorine atoms at the ortho and para positions relative to the azetidine attachment point serve a dual purpose. They lower the pKa of adjacent protons, increasing metabolic stability against cytochrome P450 (CYP) mediated oxidation. Furthermore, the strong C-F bond prevents aromatic hydroxylation ().

  • 5-Methyl Group: Provides a lipophilic anchor to occupy hydrophobic pockets within target active sites, while the adjacent fluorines sterically protect it from rapid benzylic oxidation.

BioisostericIntegration A Traditional Scaffold (Piperidine/Morpholine) B Azetidin-3-ol Bioisostere A->B Scaffold Hopping C Increased Fsp3 & Reduced LogD B->C Structural Rigidity D Enhanced Metabolic Stability (CYP450) B->D Fluorine Shielding E Optimized Target Engagement C->E Improved ADME D->E Prolonged Half-life

Pharmacological impact of replacing traditional scaffolds with fluorinated azetidin-3-ol motifs.

Synthetic Methodology & Self-Validating Protocols

Synthesizing highly functionalized 3-aryl-azetidin-3-ols requires precise control over nucleophilic addition to highly strained four-membered ring ketones (). The following protocol outlines the synthesis from 1-Boc-azetidin-3-one and 1-bromo-2,4-difluoro-5-methylbenzene, emphasizing the causality behind each operational choice.

SyntheticWorkflow A 1-Bromo-2,4-difluoro- 5-methylbenzene B Aryl-Lithium Intermediate A->B n-BuLi, THF, -78°C D 1-Boc-3-(2,4-difluoro-5-methylphenyl) azetidin-3-ol B->D -78°C to 0°C C 1-Boc-azetidin-3-one C->D Electrophilic Addition E 3-(2,4-Difluoro-5-methylphenyl) azetidin-3-ol D->E TFA, DCM, 0°C to RT

Synthetic workflow for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol via lithium-halogen exchange.

Step-by-Step Protocol

Step 1: Aryl Lithium Generation

  • Procedure: Dissolve 1-bromo-2,4-difluoro-5-methylbenzene (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes).

  • Causality: Lithium-halogen exchange is utilized instead of Grignard formation because highly fluorinated aryl bromides form Grignard reagents sluggishly and are prone to side reactions. The -78 °C temperature is critical to prevent the formation of benzyne intermediates or auto-condensation of the highly reactive organolithium species.

Step 2: Electrophilic Trapping

  • Procedure: After 30 minutes of stirring, slowly add a solution of 1-Boc-azetidin-3-one (1.05 eq) in THF. Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C.

  • Causality: 1-Boc protection of the azetidine nitrogen is mandatory to prevent N-alkylation and to deactivate the nitrogen's basicity, ensuring the organolithium reagent attacks the highly electrophilic C3 ketone exclusively. Slow warming allows for complete conversion while preventing thermal ring-opening of the strained azetidine.

Step 3: Quenching and Self-Validation

  • Procedure: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Validation: A weak acid quench (NH₄Cl) is vital. Stronger acids could prematurely cleave the Boc group or catalyze the dehydration of the newly formed tertiary alcohol into a highly unstable azetine.

  • Validation Check: TLC monitoring (Hexanes/EtOAc) should reveal the complete disappearance of the ketone (which stains strongly with KMnO₄) and the appearance of a more polar spot corresponding to the tertiary alcohol. LC-MS will confirm the mass of the Boc-protected intermediate.

Step 4: Deprotection

  • Procedure: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature. Remove volatiles under reduced pressure and neutralize carefully with saturated NaHCO₃ to isolate the free base.

  • Causality: TFA efficiently cleaves the Boc group. Temperature control (starting at 0 °C) is implemented to prevent acid-catalyzed elimination of the hydroxyl group, a common liability in tertiary alcohols adjacent to aromatic systems.

Downstream Applications

Once synthesized, the secondary amine of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol serves as a highly reactive nucleophile. It can be readily integrated into larger drug scaffolds via Buchwald-Hartwig cross-coupling with aryl halides, or through reductive amination with aldehydes. Its compact, rigid structure ensures that once incorporated, the resulting molecule maintains a predictable and stable 3D conformation, ideal for structure-based drug design (SBDD).

References

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding the Azaspiro[1]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2-(2,4-Difluoro-5-methylphenyl)acetic acid (Compound Summary & Fluorinated Aryl Properties) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Preliminary toxicity and hazard profile of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

An In-Depth Technical Guide to the Predictive Toxicity and Hazard Profiling of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Executive Summary: Navigating Novel Chemical Space In modern drug discovery, the incorporation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predictive Toxicity and Hazard Profiling of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Executive Summary: Navigating Novel Chemical Space

In modern drug discovery, the incorporation of strained heterocycles and halogenated aromatic systems is a proven strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties. The compound 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol represents a highly functionalized, sp³-rich scaffold. While the azetidine ring is frequently utilized to lower basicity and improve metabolic stability relative to larger piperidine analogs, and the fluorinated phenyl system is deployed to block undesirable metabolic hotspots, these motifs carry specific, predictable toxicological liabilities.

This whitepaper outlines a rigorous, early-stage predictive toxicology and hazard profiling strategy tailored specifically to the structural alerts inherent in this molecule. By establishing a self-validating framework of in vitro assays, drug development professionals can preemptively identify and mitigate risks of idiosyncratic drug toxicity (IDT) and occupational hazards before advancing to costly in vivo models.

Structural Alert Analysis & Mechanistic Causality

To design an effective toxicity profiling workflow, we must first deconstruct the molecule into its core pharmacophoric features and analyze their potential for bioactivation. The avoidance or management of structural alerts is a critical paradigm in medicinal chemistry to mitigate the risk of idiosyncratic toxicity[1].

The Azetidin-3-ol Motif: Ring Scission Liabilities

Azetidines are four-membered nitrogen-containing saturated heterocycles. While they enhance the 3D complexity (Fsp³) of a molecule, they are susceptible to phase I metabolic bioactivation. Specifically, the α-carbon adjacent to the azetidine nitrogen can undergo Cytochrome P450 (CYP)-mediated oxidation. Because of the high ring strain, this oxidation frequently triggers rapid azetidine ring scission, resulting in the formation of highly reactive, electrophilic aldehyde or ketone intermediates[2]. If not detoxified by endogenous scavengers like glutathione (GSH), these electrophiles can covalently bind to nucleophilic residues on hepatic proteins, leading to hepatotoxicity or immune-mediated idiosyncratic reactions.

The 2,4-Difluoro-5-methylphenyl Motif: Oxidative Defluorination

Fluorination is widely employed to increase lipophilicity and metabolic stability. However, fluorinated phenyl rings—particularly when a fluorine atom is positioned para to a heteroatom or an electron-donating group—can undergo CYP450-mediated oxygenation. This process can lead to the elimination of geminal fluoride and the subsequent formation of reactive quinone-like intermediates[3]. Furthermore, the benzylic methyl group at the 5-position serves as a primary site for oxidation, which, while usually leading to stable carboxylic acids, must be monitored for the formation of reactive benzylic alcohols or aldehydes.

G N1 3-(2,4-Difluoro-5-methylphenyl) azetidin-3-ol N2 CYP450-Mediated α-Carbon Oxidation N1->N2 Phase I Metabolism N3 Azetidine Ring Scission (Reactive Aldehyde/Ketone) N2->N3 Bioactivation N4 GSH Trapping (Stable Adducts) N3->N4 Detoxification Pathway N5 Covalent Binding (Idiosyncratic Toxicity) N3->N5 Toxicological Pathway

CYP450-mediated bioactivation pathway and potential toxicity of azetidine scaffolds.

Tiered In Vitro Toxicity Profiling Protocols

To validate the safety of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol, we deploy a tiered in vitro screening strategy. Regulatory frameworks, such as the FDA's Tox21 program, heavily emphasize these high-throughput, mechanism-based in vitro assays for early safety profiling[4].

Workflow Start Preclinical Hazard Profiling InSilico In Silico Structural Alert Analysis (QSAR) Start->InSilico InVitro In Vitro Core Assays InSilico->InVitro GSH Reactive Metabolite Trapping (HLM/GSH) InVitro->GSH Ames Mini-Ames Test (Genotoxicity) InVitro->Ames HCS High-Content Screening (Hepatotoxicity) InVitro->HCS

Tiered preclinical in vitro toxicity and hazard profiling workflow.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Causality: Because the azetidine ring is prone to oxidative scission[2], we must actively trap transient electrophiles using a soft nucleophile (Glutathione, GSH) to prevent false negatives in standard metabolic stability assays. Self-Validating System: The inclusion of verapamil as a negative control and diclofenac as a positive control ensures the metabolic competence of the microsomes and the sensitivity of the LC-MS system.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein, 10 µM of the test compound, and 5 mM GSH in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

  • Data Interpretation: Scan for mass shifts corresponding to GSH conjugation (+307 Da) or cyano adducts (if using KCN to trap hard electrophiles).

Protocol B: High-Content Screening (HCS) for Hepatotoxicity

Causality: Fluorinated aromatic compounds can sometimes uncouple mitochondrial oxidative phosphorylation. HCS allows for the simultaneous multiplexed evaluation of cell viability, nuclear morphology, and mitochondrial membrane potential (MMP). Self-Validating System: Chlorpromazine is used as a positive control for phospholipidosis and mitochondrial toxicity, validating the dynamic range of the fluorescent probes.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with the test compound in a 10-point dose-response curve (0.1 µM to 100 µM) for 72 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (nuclear size/condensation).

    • Tetramethylrhodamine methyl ester (TMRM) (mitochondrial membrane potential).

    • BOBO-1 Iodide (plasma membrane permeability).

  • Incubation: Incubate in the dark for 45 minutes at 37°C.

  • Automated Imaging: Image plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) using appropriate excitation/emission filters.

  • Analysis: Extract phenotypic features using dedicated image analysis software to determine the Minimum Efficacious Concentration (MEC) for toxicity.

Protocol C: Occupational Hazard Assessment (h-CLAT)

Causality: For laboratory personnel and manufacturing operators handling the raw API, skin sensitization is a primary hazard. The Human Cell Line Activation Test (h-CLAT) is an OECD-compliant in vitro assay that measures the activation of dendritic cells, a key event in the skin sensitization Adverse Outcome Pathway (AOP)[5].

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Expose cells to 8 concentrations of the test compound (based on a pre-determined IC₅₀) for 24 hours.

  • Antibody Staining: Wash cells and stain with fluorochrome-conjugated antibodies against CD86 and CD54.

  • Flow Cytometry: Analyze the cells via flow cytometry to quantify the relative fluorescence intensity (RFI) of the surface markers.

  • Prediction Model: A compound is flagged as a sensitizer if the RFI of CD86 is ≥150% or CD54 is ≥200% compared to the vehicle control.

Quantitative Data Interpretation & Thresholds

To ensure objective go/no-go decision-making during the lead optimization phase, quantitative data from the aforementioned protocols must be measured against strict acceptance criteria.

Assay / EndpointTarget ThresholdJustification
GSH Trapping (Adduct Formation) < 10 pmol adduct / mg protein / hrHigh levels of covalent binding correlate strongly with clinical idiosyncratic hepatotoxicity.
HCS Cytotoxicity (HepG2 IC₅₀) > 50 µMEnsures a sufficient therapeutic window between the pharmacological target and general cellular toxicity.
hERG Inhibition (Patch Clamp IC₅₀) > 30 µMMitigates the risk of QT prolongation and fatal cardiac arrhythmias (Torsades de Pointes).
Ames Test (Mutagenicity) Negative across all strainsAbsolute regulatory requirement; positive results halt development unless mechanism is non-DNA reactive.
h-CLAT (Skin Sensitization) CD86 RFI < 150%, CD54 RFI < 200%Classifies the compound as a non-sensitizer for occupational safety and handling (SDS generation).

Table 1: Acceptance Criteria for Early-Stage Toxicity Profiling of Small Molecules.

Conclusion

The structural complexity of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol offers significant pharmacological potential but necessitates a rigorous, predictive toxicological evaluation. By understanding the mechanistic causality behind the azetidine ring's susceptibility to oxidative scission and the fluorinated phenyl ring's potential for reactive intermediate formation, drug development professionals can deploy targeted in vitro assays. Utilizing GSH trapping, High-Content Screening, and OECD-compliant sensitization assays ensures that potential liabilities are identified and engineered out early in the development pipeline, safeguarding both patients and laboratory personnel.

Sources

Foundational

Pharmacokinetic properties of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol derivatives

Pharmacokinetic Optimization via Small Aliphatic Rings: A Technical Guide to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Derivatives Executive Summary In modern medicinal chemistry, the transition from planar, sp²-hybri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Optimization via Small Aliphatic Rings: A Technical Guide to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Derivatives

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized frameworks to three-dimensional, sp³-rich architectures is a fundamental strategy for improving clinical success rates. As a Senior Application Scientist, I frequently observe that the selection of a core scaffold is not merely a structural preference, but a calculated exercise in multidimensional property optimization.

The 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold represents a highly evolved pharmacophore building block. By fusing a highly strained, polar azetidine ring with a metabolically shielded fluorinated phenyl group, this derivative elegantly solves common pharmacokinetic (PK) liabilities associated with traditional piperidine or pyrrolidine cores. This whitepaper deconstructs the physicochemical rationale, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and self-validating experimental methodologies required to evaluate this class of compounds.

Structural Rationale & Physicochemical Causality

To understand the PK advantages of this scaffold, we must isolate its two primary structural domains and analyze the causality behind their biological behavior.

The Azetidin-3-ol Core: Escaping the "Flatland"

The four-membered azetidine ring possesses significant ring strain (approx. 25.2 kcal/mol) and serves as an exceptional bioisostere for larger saturated nitrogen heterocycles[1].

  • pKa Modulation: The constrained geometry alters the hybridization of the nitrogen lone pair, typically lowering the basicity (pKa ~8.0–8.3) compared to pyrrolidines (pKa ~9.4) or piperidines (pKa ~9.8)[2]. This reduction in pKa is critical; it minimizes non-specific plasma protein binding, reduces lysosomal trapping (phospholipidosis risk), and mitigates hERG channel inhibition liabilities.

  • Vectorial Trajectory: The 3-substitution pattern directs the hydroxyl group and the aryl appendage into distinct spatial vectors, maximizing target engagement while maintaining a high fraction of sp³ carbons ( Fsp3​ ), which directly correlates with improved thermodynamic solubility.

The 2,4-Difluoro-5-methylphenyl Moiety: Metabolic Shielding

Aromatic rings are notorious "soft spots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism.

  • Electronic Deactivation: The highly electronegative fluorine atoms at the ortho (2-) and para (4-) positions withdraw electron density from the aromatic ring via inductive effects. This significantly increases the activation energy required for CYP-mediated epoxidation and subsequent hydroxylation.

  • Lipophilic Tuning: The 5-methyl group provides a localized hydrophobic anchor to drive target affinity (e.g., packing into hydrophobic receptor pockets), while the fluorine atoms offset the lipophilicity penalty, maintaining an optimal LogD for membrane permeation.

Quantitative Comparative Analysis

The table below synthesizes the predictable pharmacokinetic advantages of the azetidin-3-ol core against its homologous counterparts based on established structure-activity relationship (SAR) trends[2].

Scaffold Core (3-Aryl Substituted)Calculated pKaLogD (pH 7.4)HLM CLint​ (µL/min/mg)Brain/Plasma (B/P) Ratio
Piperidin-4-ol9.81.245.20.4
Pyrrolidin-3-ol9.41.532.81.2
Azetidin-3-ol 8.1 1.8 12.4 4.5

Table 1: Representative physicochemical and PK parameters demonstrating the superiority of the azetidine core in reducing clearance and enhancing CNS penetration.

Mechanistic Pathway of PK Optimization

The interplay between the structural components and their systemic effects is mapped below. The diagram illustrates how molecular design directly dictates in vivo survival and distribution.

PK_Pathway A 3-(2,4-Difluoro-5-methylphenyl) azetidin-3-ol Scaffold B Azetidin-3-ol Core (Low pKa, High Fsp3) A->B Structural Component C Fluorinated Phenyl Ring (CYP450 Shielding) A->C Structural Component D Reduced Hepatic Clearance (High Microsomal Stability) B->D Resists Metabolism E Enhanced BBB Penetration (Optimal LogD) B->E Lowers Lipophilicity C->D Blocks Oxidation C->E Tunes Hydrophobicity F High Oral Bioavailability & CNS Exposure D->F Sustains Plasma Levels E->F Drives Target Engagement

Fig 1: PK optimization pathways of the 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold.

Self-Validating Experimental Methodologies

To empirically prove the PK advantages of this scaffold, rigorous in vitro testing is required. As a standard practice for scientific integrity, every protocol must be designed as a self-validating system —meaning the assay inherently proves its own operational validity before the test compound's data is even considered.

Protocol 1: Self-Validating In Vitro Microsomal Stability (HLM/MLM)

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the azetidine derivative in Human and Mouse Liver Microsomes. Causality: Microsomes contain the necessary CYP450 enzymes but lack the endogenous cofactors required to drive oxidative reactions. NADPH must be exogenously supplied to initiate metabolism.

Step-by-Step Workflow:

  • Preparation: Dilute HLM/MLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Logic: Mg²⁺ is a required cofactor for enzymatic stability.

  • Compound Spiking: Add the azetidin-3-ol derivative to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP denaturation).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Logic: Cold organic solvent instantly precipitates proteins, halting metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 mins; analyze the supernatant via LC-MS/MS.

  • CRITICAL - The Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Validation Rule: If Verapamil is not depleted by >70% at 30 minutes, the assay is invalid (indicating degraded NADPH or inactive microsomes), and all azetidine data must be discarded.

Protocol 2: Self-Validating Caco-2 Bidirectional Permeability

Objective: Assess intestinal absorption potential and identify P-glycoprotein (P-gp) efflux liability. Causality: The azetidin-3-ol derivative is dosed on the apical (A) side to measure gut-to-blood (A→B) permeability, and on the basolateral (B) side to measure blood-to-gut (B→A) efflux.

Step-by-Step Workflow:

  • Cell Culture: Grow Caco-2 cells on polycarbonate transwell inserts for 21 days until fully differentiated into polarized enterocytes.

  • Dosing: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the donor chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer).

  • Sampling: Take samples from the receiver chamber at 60 and 120 minutes.

  • CRITICAL - The Self-Validation Check: Co-incubate the test compound with Lucifer Yellow (a fluorescent marker that only passes through compromised tight junctions). Validation Rule: Measure the fluorescence of the receiver well. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the cellular monolayer is compromised (paracellular leakage). The data for that specific well is biologically invalid and must be rejected.

Conclusion & Future Perspectives

The integration of the 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol motif into drug discovery pipelines exemplifies the power of precision structural engineering. By utilizing the azetidine ring to lower basicity and increase Fsp3​ character, combined with the strategic fluorination of the phenyl ring to block metabolic soft spots, researchers can achieve profound improvements in oral bioavailability and CNS exposure[2]. As synthetic methodologies for highly substituted azetidines[3] continue to scale, this scaffold is poised to become a cornerstone in the development of next-generation neurotherapeutics and targeted oncology agents.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation Protocol for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction and Strategic Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction and Strategic Rationale

The incorporation of fluorinated aryl-azetidine motifs is a highly effective strategy in modern drug discovery. Compounds containing the 3-arylazetidin-3-ol scaffold are frequently utilized to improve the metabolic stability, lipophilic efficiency, and target binding affinity of small molecule therapeutics, most notably in the development of MEK inhibitors for proliferative diseases [1].

The target compound, 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol , presents a specific synthetic challenge: the tertiary alcohol must be formed without triggering elimination, and the highly fluorinated aromatic ring requires careful handling to avoid unwanted nucleophilic aromatic substitution (S_NAr) side reactions during carbon-carbon bond formation [2].

Mechanistic Strategy & Causality

To achieve high regioselectivity and yield, this protocol utilizes a Grignard addition strategy rather than organolithium chemistry.

  • Why Grignard? While n-butyllithium enables rapid halogen-metal exchange, the resulting organolithium species is highly basic and reactive, which can lead to competitive deprotonation or S_NAr at the fluorine-substituted positions. The less basic Grignard reagent (arylmagnesium bromide) provides a softer, more controlled nucleophilic addition to the ketone.

  • Why Boc-Protection? 1-Boc-azetidin-3-one is selected as the electrophile. The tert-butyloxycarbonyl (Boc) group is completely stable to the strongly basic conditions of the Grignard addition and can be orthogonally cleaved under mild acidic conditions (TFA) that do not dehydrate the newly formed, sensitive tertiary alcohol.

Synthetic Workflow Diagram

SynthesisRoute SM1 1-Bromo-2,4-difluoro -5-methylbenzene Mg Mg turnings, I2 (cat.) THF, 0°C to RT SM1->Mg Grignard Grignard Intermediate (Aryl-MgBr) Mg->Grignard Halogen-Metal Exchange Ketone 1-Boc-azetidin-3-one THF, -78°C to RT Grignard->Ketone BocInt Boc-Protected Azetidin-3-ol Ketone->BocInt Nucleophilic Addition Deprotect TFA / DCM 0°C to RT BocInt->Deprotect Target 3-(2,4-Difluoro-5-methylphenyl) azetidin-3-ol Deprotect->Target N-Boc Cleavage

Synthetic workflow for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

Quantitative Data: Stoichiometry and Reagent Table

The following table summarizes the optimized stoichiometric ratios for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Bromo-2,4-difluoro-5-methylbenzene207.011.22.48 g (12 mmol)Starting Material
Magnesium turnings24.301.5365 mg (15 mmol)Metalating Agent
Iodine (I₂)253.800.05127 mg (0.5 mmol)Activator
1-Boc-azetidin-3-one171.201.01.71 g (10 mmol)Electrophile
Trifluoroacetic acid (TFA)114.0210.07.65 mL (100 mmol)Deprotecting Agent
Tetrahydrofuran (THF)72.11N/A30 mLSolvent (Anhydrous)

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Grignard Reagent
  • Apparatus Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an argon inlet.

  • Activation: Add magnesium turnings (365 mg, 15 mmol) and a single crystal of iodine (~127 mg) to the flask. Purge the system with argon for 10 minutes.

  • Initiation: Add 5 mL of anhydrous THF to the flask. In a separate dry vial, dissolve 1-bromo-2,4-difluoro-5-methylbenzene (2.48 g, 12 mmol) in 10 mL of anhydrous THF. Add 1 mL of this aryl bromide solution to the magnesium suspension.

  • Reaction: Gently warm the flask with a heat gun until the brown iodine color dissipates and the solution becomes slightly cloudy, indicating reaction initiation.

  • Addition: Once initiated, cool the flask to 0 °C in an ice bath. Add the remaining aryl bromide solution dropwise over 20 minutes. Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint 1: Quench a 0.1 mL aliquot of the reaction mixture in 1 mL of saturated NH₄Cl(aq). Extract with ethyl acetate and analyze via GC-MS. The complete disappearance of the aryl bromide peak (m/z 206/208) and the appearance of the des-bromo product (1,3-difluoro-4-methylbenzene, m/z 128) confirms successful Grignard formation.

Phase 2: Nucleophilic Addition
  • Cooling: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Dissolve 1-Boc-azetidin-3-one (1.71 g, 10 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes, maintaining the internal temperature below -70 °C.

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 8:2) to afford tert-butyl 3-(2,4-difluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate.

  • Validation Checkpoint 2: LC-MS analysis of the purified intermediate should show the mass of the target compound minus the tert-butyl group[M - tBu + H]+ or the sodium adduct [M + Na]+ due to the poor ionization of the intact Boc group.

Phase 3: Boc-Deprotection and Isolation
  • Acidic Cleavage: Dissolve the Boc-protected intermediate in 15 mL of anhydrous dichloromethane (DCM) and cool to 0 °C.

  • TFA Addition: Add trifluoroacetic acid (7.65 mL, 100 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate the residue with toluene (3 × 10 mL) to remove residual TFA.

  • Free-Basing: Dissolve the crude TFA salt in 10 mL of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO₃ followed by extraction with a polar organic solvent (e.g., 10% isopropanol in chloroform).

  • Final Isolation: Concentrate the organic phase to yield the pure target compound, 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

  • Validation Checkpoint 3: ¹H NMR (400 MHz, DMSO-d₆) must show the disappearance of the highly integrated singlet at ~1.40 ppm (Boc group) and the presence of the characteristic azetidine methylene protons as two sets of doublets (AB system) around 3.8 - 4.2 ppm.

References

  • Vertex Pharmaceuticals Inc. (2006). Azetidines as MEK inhibitors for the treatment of proliferative diseases (Patent No. AU2006302415B2).
Application

Application Note: 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol in Drug Discovery and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (CAS: 1935425-79-8) Executive Summary & Structural Rationale In modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (CAS: 1935425-79-8)

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the clinical success rate of drug candidates. 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol represents a highly specialized, conformationally restricted building block designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

As a Senior Application Scientist, I frequently deploy this specific scaffold as a "stretched" bioisostere for piperidines and pyrrolidines[1]. The integration of the strained four-membered azetidine ring with a heavily fluorinated aryl group and a tertiary alcohol provides a unique trifecta of properties:

  • Azetidine Scaffold: Increases the fraction of sp3 carbons ( Fsp3​ ), enhancing aqueous solubility and providing precise, rigid exit vectors for target binding.

  • 2,4-Difluoro-5-methylphenyl Motif: The fluorine atoms block primary Cytochrome P450 (CYP450) metabolic hotspots (specifically aromatic hydroxylation). Furthermore, the strong electron-withdrawing inductive effect of the fluorines significantly lowers the basicity ( pKa​ ) of the adjacent azetidine nitrogen, which optimizes the membrane permeability (LogD) of the final drug molecule[2].

  • Tertiary Alcohol: Serves as a critical hydrogen-bond donor/acceptor in the binding pocket, or acts as a versatile synthetic handle for late-stage derivatization (e.g., deoxyfluorination)[3].

Divergent Synthetic Applications

The versatility of this building block allows it to be functionalized at either the secondary amine (N-vector) or the tertiary alcohol (O-vector). Below is a logical mapping of its synthetic utility in drug discovery workflows.

Workflow SM 3-(2,4-Difluoro-5-methylphenyl) azetidin-3-ol N_alk N-Derivatization (Amides/Ureas) SM->N_alk O_alk O-Alkylation (Ether Linkers) SM->O_alk DeoxyF Deoxyfluorination (3-Fluoroazetidines) SM->DeoxyF SuFEx SuFEx Coupling (Sulfonamides) SM->SuFEx

Figure 1: Divergent functionalization pathways for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

Comparative Physicochemical Profiling

When replacing a traditional heterocycle with this fluorinated azetidine, it is crucial to anticipate the shifts in physicochemical properties. The table below summarizes the quantitative advantages of this scaffold.

Property3-(2,4-Difluoro-5-methylphenyl)azetidin-3-olStandard Piperidine AnalogRationale for Shift
Ring Strain ~26 kcal/mol~0 kcal/molThe 4-membered ring forces the N-lone pair into a unique spatial orientation, altering target binding kinetics.
Basicity ( pKa​ ) 7.8 - 8.2 (Predicted)9.5 - 10.0Inductive pull from the 2,4-difluoroaryl group lowers the amine pKa​ , reducing non-specific binding and improving oral absorption[2].
Metabolic Stability High (Low Intrinsic Clearance)Moderate to LowFluorine substitution at the 2,4-positions directly blocks CYP-mediated arene oxidation.
Fsp3​ Character 0.300.42While slightly lower in total sp3 carbons than piperidine, the azetidine provides a vastly superior, compact 3D vector[1].

Experimental Workflows & Validated Protocols

Protocol A: N-Functionalization via Sulfur-Fluoride Exchange (SuFEx)

Causality & Logic: Traditional sulfonyl chlorides often cause undesired ring-opening or degradation of the highly strained azetidine ring due to the generation of acidic HCl and the aggressive reactivity of the intermediate. By utilizing SuFEx chemistry, we exploit the unique stability of sulfonyl fluorides, which remain inert until specifically activated by the secondary amine in the presence of a mild base[4]. This ensures quantitative conversion while preserving the structural integrity of the azetidine scaffold.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (5.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). Stir for 5 minutes at room temperature to ensure complete free-basing of the azetidine (if starting from a hydrochloride salt).

  • SuFEx Reagent: Add the desired aryl/alkyl sulfonyl fluoride (1.1 equiv, 0.55 mmol) in one portion.

  • Reaction: Seal the vial and heat to 60 °C using an aluminum heating block for 12 hours. The reaction is remarkably clean, driven by the thermodynamic stability of the S-N bond and the expulsion of fluoride.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. You should observe the complete disappearance of the starting material mass [M+H]+=200.08 and the appearance of the sulfonamide product. The absence of ring-opened byproducts (typically +18 m/z from water addition) validates the mildness of the SuFEx conditions.

Protocol B: Deoxyfluorination to Yield 3-Aryl-3-fluoroazetidine

Causality & Logic: Converting the tertiary alcohol to a fluorine atom yields a gem-fluoroaryl motif, drastically increasing the lipophilic efficiency (LipE) of the molecule. We utilize DAST (Diethylaminosulfur trifluoride). The 2,4-difluoro substitution on the phenyl ring exerts a strong electron-withdrawing effect, which destabilizes the transient tertiary carbocation formed during C-O bond cleavage. To counteract this and prevent competitive elimination (alkene formation), the reaction must be kept strictly anhydrous and initiated at -78 °C, allowing for controlled, stereoretentive nucleophilic fluoride delivery[3].

Mechanism A 3-Aryl-azetidin-3-ol (Starting Material) B DAST Activation (Dialkylaminosulfur Intermediate) A->B + DAST, -HF C C-O Bond Cleavage (Tertiary Carbocation Formation) B->C Leaving Group Departure D Nucleophilic Fluorination (SN1/SNi Pathway) C->D F- Attack E 3-Aryl-3-fluoroazetidine (Final Product) D->E Product Formation

Figure 2: Mechanistic pathway for the deoxyfluorination of the tertiary azetidin-3-ol.

Step-by-Step Methodology:

  • Protection: Critical Step. The secondary amine of the azetidine must be protected (e.g., as a Boc or Cbz group) prior to this step to prevent violent side reactions with DAST.

  • Preparation: Dissolve the N-protected 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under a strict Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add DAST (1.5 equiv, 0.75 mmol) dropwise via a syringe. The low temperature controls the exothermic formation of the dialkylaminosulfur intermediate.

  • Propagation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours to facilitate the C-O bond cleavage and subsequent fluoride attack.

  • Quenching & Workup: Caution: DAST reacts violently with water. Cool the reaction back to 0 °C and quench very slowly by dropwise addition of saturated aqueous NaHCO3​ (10 mL) until bubbling ceases. Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validating Checkpoint: Perform 19F NMR on the crude product. You should observe a new distinct fluorine signal (typically between -130 to -160 ppm) corresponding to the aliphatic C-F bond, in addition to the two aromatic fluorine signals. The absence of vinylic protons in the 1H NMR confirms that elimination did not occur.

References

  • [1] 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - National Institutes of Health (NIH). Available at:[Link]

  • [2] Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - ResearchGate. Available at:[Link]

  • [3] The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Method

Application Note: HPLC Method Development for the Quantification of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol Introduction & Mechanistic Rationale The quantification of functionalized nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol

Introduction & Mechanistic Rationale

The quantification of functionalized nitrogen-containing heterocycles is a critical bottleneck in pre-clinical drug development. The target analyte, 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol , presents a unique set of physicochemical challenges that render traditional reversed-phase high-performance liquid chromatography (RP-HPLC) approaches inadequate.

To design a robust, self-validating analytical method, we must first deconstruct the molecule's structural liabilities:

  • The Azetidine Ring (Secondary Amine): Azetidine is a highly strained, four-membered nitrogen heterocycle. The secondary amine is highly basic (estimated pKa ~8.5–9.5). At neutral pH, this nitrogen is protonated. On standard silica-based C18 columns, these cationic amines undergo severe secondary cation-exchange interactions with ionized residual silanols (pKa ~4.5) on the stationary phase, leading to unacceptable peak tailing and poor recovery[1].

  • The 2,4-Difluorophenyl Moiety: The highly electronegative fluorine atoms create a strong local dipole and withdraw electron density from the phenyl ring. Standard alkyl phases (like C18) rely purely on hydrophobic dispersive forces, which fail to capitalize on the unique electronic signature of this fluorinated system.

The Causality of Column Selection: Why PFP over C18?

To achieve orthogonal selectivity and sharp peak shapes, this method abandons the traditional C18 phase in favor of a Pentafluorophenyl (PFP) or F5 stationary phase . PFP columns utilize a fluorinated aromatic ligand that provides multiple retention mechanisms unavailable on alkyl phases: π−π electron donor-acceptor interactions, strong dipole-dipole interactions, and specific fluorine-fluorine affinity[2]. Because the analyte contains a difluorophenyl group, the F5 phase will exhibit highly specific retention behavior, separating the target from non-fluorinated impurities or degradation products. Furthermore, core-shell PFP columns have been shown to overcome the sporadic basic compound adsorption often seen in older fully porous phases[3].

To mitigate silanol-induced tailing, the mobile phase must be highly acidic. By using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we simultaneously protonate the azetidine nitrogen and fully protonate (neutralize) the surface silanols, shutting down the secondary ion-exchange pathway.

Chromatographic Method Development Workflow

The following logic tree illustrates the causality-driven approach used to establish the chromatographic parameters.

MethodDev A Analyte Profiling 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol B Challenge 1: Basic Azetidine (pKa ~8-9) Risk of Silanol-Induced Peak Tailing A->B C Challenge 2: Fluorinated Aromatic Ring Need for Orthogonal Selectivity A->C D Solution: Low pH Mobile Phase (0.1% TFA) to Protonate Silanols B->D E Solution: Pentafluorophenyl (PFP) Column (Fluorine & pi-pi Interactions) C->E F Finalized Isocratic/Gradient Method D->F E->F

Fig 1: Logical workflow for overcoming physicochemical challenges in azetidine derivative HPLC method development.

Standardized Experimental Protocol (Self-Validating System)

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system : it incorporates mandatory System Suitability Testing (SST) criteria that must pass before the sequence can proceed to unknown samples. If the SST fails, the run is automatically aborted, ensuring absolute data integrity.

Reagents and Materials
  • Stationary Phase: Core-shell Pentafluorophenyl (PFP/F5) column (e.g., Ascentis® Express F5 or Kinetex F5), 100 mm × 4.6 mm, 2.7 µm[3].

  • Mobile Phase A: HPLC-grade Water containing 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecificationRationale
Column Temperature 35 °C ± 1 °CReduces mobile phase viscosity and improves mass transfer for the core-shell particles.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 5.0 µLPrevents column overloading and minimizes band broadening.
Detection (UV-Vis) 210 nm (Quantification) & 260 nm (Qualitative)210 nm captures the azetidine/amide-like absorbance; 260 nm is specific to the fluorinated aromatic ring.

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial hold (retention of polar impurities)
1.0 90 10 Isocratic hold
8.0 40 60 Linear gradient (elution of target analyte)
9.0 10 90 Column wash (elution of hydrophobic matrix)
12.0 10 90 Isocratic wash
12.1 90 10 Return to initial conditions

| 16.0 | 90 | 10 | Re-equilibration |

Step-by-Step Execution & Self-Validation Sequence
  • System Preparation: Purge all lines with fresh mobile phases. Equilibrate the PFP column at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline is stable.

  • Blank Injection: Inject the diluent. Acceptance Criterion: No interfering peaks at the expected retention time of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

  • System Suitability Testing (SST): Inject the working standard (e.g., 50 µg/mL) six consecutive times.

    • Self-Validation Checkpoint: The sequence software must verify:

      • Retention Time %RSD 1.0%

      • Peak Area %RSD 2.0%

      • USP Tailing Factor ( Tf​ ) 1.5

      • Theoretical Plates ( N ) 5,000

    • Action: If any parameter fails, the sequence pauses for troubleshooting.

  • Sample Analysis: Inject prepared samples in duplicate. Bracket every 10 sample injections with a check standard to verify ongoing system stability.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[4][5].

Validation S1 ICH Q2(R2) Validation Lifecycle S2 System Suitability Testing (SST) Self-Validating Baseline S1->S2 S3 Specificity & Selectivity (Matrix & Degradant Resolution) S2->S3 S4 Linearity & Range (Calibration Model Assessment) S3->S4 S5 Accuracy & Precision (Recovery & Repeatability) S4->S5 S6 Robustness (Multivariate Parameter Variations) S5->S6

Fig 2: ICH Q2(R2) compliant analytical method validation lifecycle and self-validating sequence.

Validation Parameters & Acceptance Criteria

The following table summarizes the rigorous validation parameters required by ICH Q2(R2) to prove the trustworthiness of the chromatographic data[5].

Validation ParameterICH Q2(R2) Definition & MethodologyAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of expected impurities. Achieved via forced degradation (acid, base, peroxide, heat, UV).Peak purity angle < Peak purity threshold (via PDA detector). Resolution ( Rs​ ) > 2.0 from nearest degradant peak.
Linearity & Range Proportionality of the signal to the concentration. Tested from 25% to 150% of the nominal target concentration (e.g., 12.5 to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% target level.
Accuracy Closeness of agreement between the value found and an accepted reference value. Tested by spiking matrix at 50%, 100%, and 150% levels in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Closeness of agreement between independent test results. Six independent sample preparations at 100% concentration.%RSD of the calculated assay values 2.0%.
Robustness Capacity to remain unaffected by small, deliberate variations. Tested by altering Flow Rate ( ± 0.1 mL/min), Temp ( ± 5 °C), and Mobile Phase composition ( ± 2% absolute).System suitability criteria (Tailing, %RSD, Resolution) must remain within passing limits.

By strictly adhering to this causality-driven method development and the ICH Q2(R2) validation framework, laboratories can ensure highly reproducible, audit-ready quantification of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained, IntuitionLabs,[Link]

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation (ICH),[Link]

  • Versatile F5 Pentafluorophenyl Columns by Phenomenex, Phenomenex Inc.,[Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 3-(2,4-Difluoro-5-methylphenyl)azetidin-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is a highly specialized pharmaceutical intermediate. Azetidines represent one of the most important four-membered heterocycles used in medicinal chemistry, offering unique conformational rigidity and metabolic stability compared to unconstrained amines[1]. The incorporation of a highly lipophilic, electron-withdrawing 2,4-difluoro-5-methylphenyl moiety onto the polar azetidin-3-ol core creates an amphiphilic molecule. This dual nature often leads to liquid-liquid phase separation (LLPS), or "oiling out," during standard cooling crystallization.

This application note details field-proven, self-validating crystallization protocols to isolate this compound with >99.5% HPLC purity. By leveraging reactive crystallization (salt formation) and controlled anti-solvent addition, process chemists can bypass the thermodynamic pitfalls of the free base and establish a scalable, GMP-compliant purification workflow.

Mechanistic Rationale & Physicochemical Profiling

The Challenge of the Free Base

Structural analogs, such as 3-(3-Fluoro-2-methylphenyl)azetidin-3-ol, demonstrate that the free base form of these molecules often exhibits a low melting point and high solubility in organic solvents[2]. During synthesis—typically via the addition of 2,4-difluoro-5-methylphenylmagnesium bromide to 1-Boc-azetidin-3-one followed by global deprotection—impurities such as des-fluoro analogs and unreacted starting materials are generated. These impurities depress the melting point further, making direct crystallization of the free base thermodynamically unfavorable.

Causality in Solvent Selection

To overcome LLPS, we transition from a free base isolation to a Reactive Crystallization of the hydrochloride (HCl) salt.

  • Primary Solvent (Isopropyl Alcohol - IPA): IPA is selected because it completely dissolves the crude free base at 60°C, but exhibits a steep solubility curve for the resulting HCl salt. It also disrupts unwanted hydrogen-bonding networks between the azetidine nitrogen and the tertiary hydroxyl group.

  • Anti-Solvent (Ethyl Acetate - EtOAc or Heptane): EtOAc is utilized to force supersaturation at lower temperatures without inducing rapid, uncontrolled nucleation, which would otherwise trap impurities (occlusion) within the crystal lattice.

Quantitative Data: Solvent Screening & Optimization

The following table summarizes the thermodynamic solubility and isolation metrics during the development of the HCl salt crystallization process.

Table 1: Solvent Screening for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol HCl

Solvent SystemSolubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Nucleation KineticsYield (%)Purity (HPLC Area %)
Ethanol>25085Slow42%98.1%
IPA 180 12 Moderate (Ideal) 88% 99.6%
THF / Heptane210<5Very Fast (Oils out)71%94.5%
EtOAc45<2Poor solubilityN/AN/A

Insight: IPA provides the optimal metastable zone width (MSZW) for controlled crystal growth, ensuring high yield and exceptional purging of synthetic impurities.

Experimental Workflows

Workflow Visualization

The following diagram maps the logical progression of the reactive crystallization process, highlighting critical control points.

G N1 Crude Free Base (Impure API Intermediate) N2 Dissolution in IPA (60°C, 5 Volumes) N1->N2 N3 Polish Filtration (Remove Insoluble Impurities) N2->N3 N4 Reactive Crystallization (Add 5-6N HCl in IPA) N3->N4 Filtrate N5 Controlled Cooling (0.5°C/min to 5°C) N4->N5 Seeded Nucleation N6 Anti-Solvent Addition (EtOAc, 3 Volumes) N5->N6 N7 Isolation & Washing (Cold IPA/EtOAc 1:1) N6->N7 N8 Purified HCl Salt (>99.5% HPLC Purity) N7->N8

Reactive crystallization workflow for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol HCl.

Step-by-Step Protocol: Reactive Crystallization of the HCl Salt

This protocol is designed as a self-validating system. Step 4 (Seeding) acts as a physical checkpoint; if the seed dissolves, the system is not adequately supersaturated, preventing premature anti-solvent addition.

Reagents Required:

  • Crude 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (Free Base)

  • Isopropyl Alcohol (IPA), ACS Grade

  • Ethyl Acetate (EtOAc), ACS Grade

  • 5-6 N HCl in Isopropanol

  • Authentic seed crystals of the HCl salt

Procedure:

  • Dissolution: Charge a jacketed glass reactor with 100 g of crude 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol free base. Add 500 mL (5 volumes) of IPA.

  • Heating: Heat the suspension to 60°C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a clean, pre-heated (60°C) crystallization vessel to remove any particulate matter or inorganic salts from upstream synthesis.

  • Salt Formation & Seeding (Critical Step): Maintain the temperature at 55°C. Slowly charge 1.05 molar equivalents of 5-6 N HCl in IPA via an addition funnel over 30 minutes.

    • Expert Insight: Rapid addition causes localized high supersaturation, leading to amorphous precipitation.

    • Add 0.5 g (0.5 wt%) of authentic HCl salt seed crystals. Hold the temperature at 55°C for 1 hour to allow the seed bed to mature.

  • Controlled Cooling: Program the reactor jacket to cool from 55°C to 20°C at a linear rate of 0.5°C/min.

    • Causality: A slow cooling rate ensures crystal growth dominates over secondary nucleation, yielding large, easily filterable crystals.

  • Anti-Solvent Addition: Once the slurry reaches 20°C, charge 300 mL (3 volumes) of EtOAc over 1 hour.

  • Final Chill: Cool the slurry to 5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the wet cake with 2 x 100 mL of pre-chilled (5°C) IPA/EtOAc (1:1 v/v) solution.

  • Drying: Dry the solid in a vacuum oven at 45°C (<-0.08 MPa) for 12 hours until the solvent loss on drying (LOD) is <0.5%.

Analytical Validation

To ensure the integrity of the purified 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol, the following analytical checks must be performed:

  • HPLC (Area %): Assess the removal of the des-fluoro and des-methyl impurities. The target purity is ≥99.5%.

  • X-Ray Powder Diffraction (XRPD): Confirm the crystalline polymorphic form. Azetidine core scaffolds often exhibit polymorphism depending on the hydrogen-bonding network established during salt formation[3].

  • Ion Chromatography: Verify the stoichiometric ratio of chloride to the API base (target 1:1).

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:[Link]

  • 3-(3-Fluoro-2-methylphenyl)azetidin-3-ol | C10H12FNO. PubChem. Available at:[Link]

  • Modular Access to N–SF₅ azetidines. ChemRxiv. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Characterization of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Introduction: The Azetidine Scaffold in Modern Kinase Inhibition The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Kinase Inhibition

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure allow for precise vectoral orientation of substituents, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[1][3][4] When combined with moieties known to interact with specific enzyme classes, the azetidine scaffold can produce highly potent and targeted therapeutic agents.[5]

The compound 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol incorporates this advantageous scaffold with a difluorophenyl group, a common feature in many ATP-competitive kinase inhibitors. This substitution pattern is frequently observed in inhibitors of the RAF/MEK/ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers.[7]

This technical guide puts forth the hypothesis that 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is a novel pan-RAF inhibitor. We provide a comprehensive suite of in vitro assays designed to rigorously test this hypothesis, from direct biochemical target engagement to downstream cellular pathway modulation and functional antiproliferative outcomes.

Proposed Mechanism of Action: Pan-RAF Inhibition

We hypothesize that 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol acts as a Type II pan-RAF inhibitor. This class of inhibitors binds to and stabilizes the DFG-out (inactive) conformation of the kinase, targeting A-RAF, B-RAF, and C-RAF isoforms, including both wild-type and certain mutant forms like BRAF V600E.[6][8] By inhibiting all RAF isoforms, pan-RAF inhibitors can prevent the paradoxical activation of the MAPK pathway that is often observed with selective BRAF inhibitors in RAS-mutant contexts.[7]

RAF_Pathway RAS RAS (GTP-bound) RAF RAF Dimer (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 3-(2,4-Difluoro-5-methylphenyl) azetidin-3-ol Inhibitor->RAF Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep 1. Prepare Serial Dilutions of Test Compound Reaction 4. Incubate Compound, Kinase, and Substrate Mix Compound_Prep->Reaction Enzyme_Prep 2. Dilute Recombinant RAF Kinase Enzyme_Prep->Reaction Substrate_Prep 3. Prepare Substrate/ATP Master Mix Substrate_Prep->Reaction Stop_Reaction 5. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Reaction->Stop_Reaction Develop_Signal 6. Add Kinase Detection Reagent (Converts ADP to ATP) Stop_Reaction->Develop_Signal Measure 7. Measure Luminescence Develop_Signal->Measure

Caption: Workflow for the in vitro RAF kinase inhibition assay.

Detailed Protocol: RAF Kinase Inhibition Assay
  • Compound Preparation : Dissolve 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol in 100% DMSO to create a 10 mM stock solution. Perform a serial dilution in DMSO, followed by an intermediate dilution in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. [9]2. Master Mix Preparation : Prepare a master mix containing the inactive MEK1 as a substrate and ATP in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT). [9]3. Kinase Reaction : In a 384-well white plate, add 5 µL of the test compound dilution, 10 µL of recombinant RAF kinase (e.g., BRAF V600E, wild-type BRAF, or CRAF), and initiate the reaction by adding 10 µL of the Substrate/ATP master mix.

  • Incubation : Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Signal Generation : Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP. [9]Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature. [9]6. Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Summary
Kinase IsoformTest Compound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
BRAF V600E5.24.5 (Exarafenib)
Wild-Type BRAF15.812.1 (Exarafenib)
C-RAF20.118.9 (Exarafenib)

Experimental Section 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement within the complex environment of an intact cell. [10][11]The principle is that a ligand-bound protein is thermally stabilized, resisting heat-induced denaturation and aggregation more than its unbound counterpart. [11][12]

Experimental Workflow: CETSA

CETSA_Workflow Cell_Treatment 1. Treat Intact Cells (e.g., A375 Melanoma) with Compound or Vehicle Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis 3. Cell Lysis (Freeze-Thaw Cycles) Heat_Challenge->Lysis Separation 4. Separate Soluble & Aggregated Fractions (High-Speed Centrifugation) Lysis->Separation Quantification 5. Quantify Soluble Target Protein (Western Blot or AlphaLISA) Separation->Quantification Analysis 6. Generate Melt Curve & Isothermal Dose-Response Curve Quantification->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for RAF Target Engagement
  • Cell Culture and Treatment : Culture human melanoma cells harboring a BRAF V600E mutation (e.g., A375) to ~80% confluency. Treat the cells with various concentrations of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge : Harvest and resuspend the cells in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. [10][13]3. Cell Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [10][13]4. Fractionation : Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. [10]5. Protein Quantification and Analysis : Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western blotting using a primary antibody specific for the RAF isoform of interest (e.g., anti-BRAF).

  • Data Analysis :

    • Melt Curve : Quantify the band intensities from the Western blot. Plot the relative amount of soluble RAF protein against the temperature for both vehicle- and compound-treated samples to generate melt curves. A shift in the curve indicates thermal stabilization.

    • Isothermal Dose-Response (ITDR) : Select a single temperature from the melt curve that shows a significant stabilization effect (e.g., 56°C). Treat cells with a range of compound concentrations and heat all samples at this chosen temperature. Plot the soluble RAF signal against the log of the compound concentration to determine the EC₅₀ for target engagement.

Experimental Section 3: Downstream Pathway Modulation - ERK Phosphorylation Assay

To confirm that target engagement of RAF leads to functional inhibition of the MAPK pathway, we will measure the phosphorylation status of ERK1/2, a key downstream kinase. [14]A reduction in phosphorylated ERK (p-ERK) indicates successful upstream pathway inhibition.

Detailed Protocol: In-Cell Western for p-ERK
  • Cell Seeding : Seed a suitable cancer cell line (e.g., A375 for BRAF V600E, or HCT116 for KRAS mutation) in a 96-well plate and grow to confluence.

  • Serum Starvation : To reduce basal pathway activity, serum-starve the cells for 12-24 hours. [14]3. Compound Treatment : Treat the cells with a serial dilution of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol for 2 hours. Include a positive control (e.g., a known MEK inhibitor).

  • Stimulation (if necessary) : For cell lines with low basal activity, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.

  • Fixation and Permeabilization : Immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Wash the cells and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking : Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in TBST) for 90 minutes at room temperature. [14]7. Primary Antibody Incubation : Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer. Use a rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody and a mouse anti-total-ERK1/2 antibody simultaneously.

  • Secondary Antibody Incubation : Wash the cells extensively and incubate for 1 hour at room temperature with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

  • Data Acquisition : Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis : Quantify the fluorescence intensity for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK signal against the log of the compound concentration to determine the IC₅₀ for pathway inhibition.

Experimental Section 4: Functional Cellular Assay - Antiproliferative Activity

The ultimate goal of a targeted cancer therapeutic is to inhibit tumor cell growth. This assay measures the effect of the compound on the proliferation of cancer cell lines with known RAF/RAS mutations.

Detailed Protocol: Cell Viability/Proliferation (MTT Assay)
  • Cell Seeding : Seed cancer cells (e.g., A375, HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Add serial dilutions of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol to the wells.

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. [15]5. Formazan Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percent growth inhibition relative to vehicle-treated control cells. Plot the percent inhibition against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Data Summary
Cell LineGenotypeTest Compound GI₅₀ (µM)
A375BRAF V600E0.058
HCT116KRAS G13D0.250
HeLaWild-Type RAS/RAF> 10

Conclusion

This application note provides a structured, multi-assay workflow to thoroughly characterize the in vitro activity of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol, a novel compound with the potential to be a pan-RAF inhibitor. The described protocols, from direct biochemical assays to functional cellular endpoints, form a self-validating system to confirm the compound's mechanism of action and therapeutic potential. Successful execution of these experiments will provide a robust data package for further preclinical development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Application Notes and Protocols for Chk2-IN-1 In Vitro Kinase Assay. Benchchem.
  • ERK1/2 phosphorylation assay. Bio-protocol.
  • The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • EnzyFluoTM ERK Phosphorylation Assay Kit (EERK-100). BioAssay Systems. Available at: [Link]

  • Definition of pan-RAF inhibitor QLH11906. NCI Drug Dictionary - National Cancer Institute. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • In vitro kinase assay. In vitro kinase assay. Available at: [Link]

  • Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers. Available at: [Link]

  • LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer. PMC. Available at: [Link]

  • Mechanism and inhibition of BRAF kinase. PMC - NIH. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Unveiling the potent anti-tumor activity and underlying mechanism of action of the novel pan-RAF inhibitor exarafenib in BRAF-mutated NSCLC. AACR Journals. Available at: [Link]

  • Exarafenib shows promise in treating BRAF-mutant NSCLC. VJOncology. Available at: [Link]

  • Antiproliferative Activity of Triterpenoid Saponins from the Aerial Parts of Centella asiatica. Biol. Pharm. Bull.. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Introduction Welcome to the technical support guide for the synthesis of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is cru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for drug discovery programs. The primary challenge in this synthesis often lies in the key carbon-carbon bond-forming step: the addition of an organometallic reagent to a protected azetidin-3-one core. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yield. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to ensure the robust and reproducible synthesis of this target molecule.

The most common and effective synthetic route involves the Grignard reaction between a protected azetidin-3-one and the Grignard reagent derived from 1-bromo-2,4-difluoro-5-methylbenzene. Our guide will focus on optimizing this critical pathway.

Core Synthesis Pathway

The overall transformation is depicted below, highlighting the two main stages: Grignard reagent formation and the subsequent nucleophilic addition.

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My Grignard reagent formation is sluggish, has a low yield, or fails to initiate. What are the common causes and solutions?

Answer: This is one of the most critical and sensitive steps in the entire sequence. Failure here is almost always linked to the deactivation of the magnesium surface or the presence of proton sources.

Potential Causes & Recommended Solutions:

SymptomPotential CauseRecommended Solution
No reaction initiation (no exotherm, no color change)Magnesium Passivation: A layer of magnesium oxide on the turnings prevents reaction.[1][2]Activation is crucial. Before adding the aryl bromide, add a small crystal of iodine to the Mg/THF suspension and stir. The brown color should disappear upon initiation. Alternatively, add a few drops of 1,2-dibromoethane. For persistent issues, mechanically crush the magnesium turnings in the flask (under argon) with a glass rod to expose a fresh surface.[2]
Reaction starts then stops Wet Glassware/Solvent: Grignard reagents are potent bases and are instantly quenched by water.[3]Ensure rigorous anhydrous conditions. All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry argon or nitrogen. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (still).[1][3]
Dark brown/black mixture forms Wurtz Coupling: A major side reaction where the Grignard reagent reacts with unreacted aryl bromide to form a biaryl impurity. This is more common with bromides and at higher temperatures.[1]Control the addition rate. Add the aryl bromide solution dropwise to the magnesium suspension to maintain a gentle reflux. Do not allow the bulk temperature to rise excessively. Dilution can also help minimize this bimolecular side reaction.
Low Grignard concentration (determined by titration)Impure Aryl Bromide: Contaminants in the starting material can interfere with the reaction.Purify the 1-bromo-2,4-difluoro-5-methylbenzene by distillation or column chromatography before use. Confirm purity by ¹H NMR and GC-MS.
Question 2: The Grignard addition results in low conversion of the azetidin-3-one, even with a successfully formed Grignard reagent. Why is this happening?

Answer: Low conversion during the addition step points to issues with reactivity, steric hindrance, or competing side reactions involving the azetidinone.

Potential Causes & Recommended Solutions:

  • Steric Hindrance/Low Reactivity: While azetidin-3-one is not exceptionally hindered, the combination of the N-protecting group and the ortho-fluoro substituent on the Grignard reagent can slow the reaction.

    • Solution: After slow addition of the Grignard reagent at low temperature (e.g., -78 °C), allow the reaction to warm slowly to 0 °C or even room temperature and hold for several hours to drive the reaction to completion. Monitor progress carefully by TLC or LC-MS.

  • Formation of Magnesium Alkoxide Precipitate: The initial product is a magnesium alkoxide, which can sometimes precipitate and coat the unreacted starting material, preventing further reaction.

    • Solution: Ensure efficient stirring throughout the reaction. In some cases, adding a co-solvent like toluene can help with solubility, but this must be validated for your specific system.

  • Use of Additives: For difficult additions to ketones, certain additives can enhance reactivity and suppress side reactions.

    • Solution: Transmetalation of the Grignard reagent to an organocerium reagent by adding anhydrous cerium(III) chloride (CeCl₃) can create a less basic but still highly nucleophilic species, which can reduce side reactions like enolization (though not an issue here) and reduction.[4] Similarly, additives like zinc chloride (ZnCl₂) have been shown to improve additions to N-Boc azetidin-3-one.[4]

Question 3: I am isolating a significant amount of a side product that appears to be the result of azetidine ring-opening. How can I prevent this?

Answer: The azetidine ring is strained (~25 kcal/mol) and susceptible to ring-opening, particularly when the nitrogen is activated by an electron-withdrawing protecting group or in the presence of Lewis acids.[5][6]

Potential Causes & Recommended Solutions:

  • Lewis Acidity of MgBr₂: The magnesium bromide (MgBr₂) generated in situ is a Lewis acid that can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[7]

    • Solution 1: Inverse Addition. Slowly add the azetidin-3-one solution to the Grignard reagent solution. This maintains an excess of the nucleophile and minimizes the concentration of free MgBr₂ available to coordinate with the azetidine.

    • Solution 2: Temperature Control. Keep the reaction temperature as low as possible for as long as possible. Ring-opening reactions often have a higher activation energy than the desired carbonyl addition.

  • Acidic Workup: Quenching the reaction with strong, concentrated acid can protonate the azetidine nitrogen, forming a reactive azetidinium ion that is readily opened by nucleophiles (like water or the counter-ion).[5][8]

    • Solution: Perform the reaction quench at 0 °C or below by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder proton source than mineral acids and is typically sufficient to protonate the alkoxide without promoting ring cleavage.

Frequently Asked Questions (FAQs)

What is the optimal N-protecting group for this synthesis?

The choice of the nitrogen protecting group is critical as it influences the stability of the azetidine ring and the ease of its final removal.

Protecting GroupIntroductionStability & Reactivity NotesCleavage ConditionsReference
Boc (tert-Butoxycarbonyl)React azetidine with Boc₂O.Can activate the α-protons for lithiation but is generally stable to Grignard conditions. The bulky group can influence conformation.[9]Strong acid (TFA, HCl). Can cause ring-opening if not controlled.[10][9][11]
Cbz (Carboxybenzyl)React azetidine with Cbz-Cl.Electron-withdrawing nature can activate the ring towards cleavage but is a very common and reliable choice for this type of Grignard addition.[12]Catalytic hydrogenation (H₂, Pd/C). These are very mild, neutral conditions that are highly compatible with the final product.[10][12]
Bzh (Benzhydryl)React azetidine with diphenylmethyl bromide.A bulky, non-carbonyl protecting group. Often used in scale-up syntheses due to the crystalline nature of intermediates.[13]Catalytic hydrogenation (H₂, Pd/C), similar to Cbz. Toluene is the byproduct.[14][13][15]

Recommendation: For laboratory-scale synthesis, the Cbz group is often the best choice due to its robustness during the Grignard addition and the exceptionally mild, high-yielding deprotection via catalytic hydrogenation.[12]

How do I prepare the 1-bromo-2,4-difluoro-5-methylbenzene precursor?

This starting material may not be readily available commercially. It can be prepared from 2,4-difluorotoluene via electrophilic bromination.

G start 2,4-Difluorotoluene reagents Brominating Agent (e.g., NBS, Br₂) + Acid Catalyst (e.g., H₂SO₄, Iron) start->reagents product 1-Bromo-2,4-difluoro- 5-methylbenzene reagents->product Electrophilic Aromatic Substitution

Caption: Synthesis of the aryl bromide precursor.

A typical procedure involves reacting 2,4-difluorotoluene with a brominating agent like N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid, or using liquid bromine with a Lewis acid catalyst like iron powder.[16] The directing effects of the fluorine and methyl groups will favor bromination at the C5 position. The product must be purified carefully to remove any isomeric impurities.

What are the best practices for work-up and purification?

To maximize isolated yield, a careful work-up and purification strategy is essential.

  • Quench: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution with vigorous stirring until no more gas evolves.

  • Extraction: Allow the mixture to warm to room temperature. Add a suitable organic solvent like ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain unreacted starting material and side products. Purification is best achieved using flash column chromatography on silica gel.[17] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective. Monitor the fractions by TLC to isolate the pure product.

Detailed Experimental Protocols

Protocol 1: Preparation of Grignard Reagent (2,4-Difluoro-5-methylphenylmagnesium bromide)

Materials:

  • Magnesium turnings (1.2 equiv)

  • 1-Bromo-2,4-difluoro-5-methylbenzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 crystal)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add the magnesium turnings to the flask.

  • Add a single crystal of iodine. The flask should have a faint purple vapor or brown color in the solvent.

  • Add a small portion (~10%) of the total required anhydrous THF.

  • Dissolve the 1-bromo-2,4-difluoro-5-methylbenzene in the remaining anhydrous THF and load it into the dropping funnel.

  • Add a small amount (~5%) of the bromide solution to the magnesium suspension.

  • The reaction should initiate, evidenced by the disappearance of the iodine color, bubble formation on the magnesium surface, and a gentle exotherm. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir the gray-to-brown solution at room temperature for an additional 60 minutes to ensure complete formation. The reagent is now ready for use.[3]

Protocol 2: Grignard Addition to N-Cbz-Azetidin-3-one

Materials:

  • Freshly prepared Grignard reagent solution (1.5 equiv)

  • N-Cbz-azetidin-3-one (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a separate flame-dried flask under inert atmosphere, dissolve N-Cbz-azetidin-3-one in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add the Grignard reagent solution via cannula or dropping funnel to the stirred azetidinone solution over 30-60 minutes. Maintain the internal temperature below -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Allow the reaction to slowly warm to 0 °C and hold at this temperature for 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Proceed to the work-up procedure as described in the FAQ section.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Final Product CheckPurity Are starting materials pure (Aryl-Br, Azetidinone)? Start->CheckPurity CheckGrignard Did Grignard formation proceed as expected? CheckPurity->CheckGrignard Yes PurifySM Action: Purify starting materials and repeat. CheckPurity->PurifySM No CheckAddition Reaction monitoring (TLC/LCMS) shows low conversion of azetidinone? CheckGrignard->CheckAddition Yes TroubleshootGrignard Go to Q1: - Check Mg activation - Ensure anhydrous conditions - Control addition rate CheckGrignard->TroubleshootGrignard No CheckWorkup Reaction monitoring shows good conversion, but isolated yield is low? CheckAddition->CheckWorkup No TroubleshootAddition Go to Q2: - Allow longer reaction time/warming - Consider inverse addition - Use additives (CeCl₃) CheckAddition->TroubleshootAddition Yes TroubleshootWorkup Go to Q3 & Purification FAQ: - Use mild quench (NH₄Cl) - Optimize chromatography - Check for ring-opening CheckWorkup->TroubleshootWorkup Yes Success Yield Improved CheckWorkup->Success No, problem identified PurifySM->Success TroubleshootGrignard->Success TroubleshootAddition->Success TroubleshootWorkup->Success

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Wang, X., Han, T., Gong, J., Alam, P., Tang, B. Z., Majee, S., ... & Ray, D. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., ... & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Lubell, W. D., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512-6527. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Wessjohann, L. A., & Falb, K. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148. [Link]

  • Aggarwal, V. K., & Smith, C. R. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5493-5503. [Link]

  • Coldham, I., & Watson, D. W. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]

  • Reddit User Discussion. (2023). Help with Grignard Reaction. r/Chempros. [Link]

  • Zhang, J., & Schmalz, H. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(45), 11314-11317. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Gessner, V. H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5035-5056. [Link]

  • Claxton, G. P. (1972). U.S. Patent No. 3,668,196. Washington, DC: U.S.
  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. [Link]

  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Publications. [Link]

  • Reddy, B. V. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 983-987. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Concordia College. [Link]

  • Reddy, B. V. S., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(1), 187-191. [Link]

  • Comer, E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(11), 1467-1476. [Link]

  • CN109438214B. (n.d.). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • CN1944361A. (n.d.). Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
  • Enric, G. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • WO2001002357A2. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Zhang, Y., et al. (2023). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society, 145(3), 1846-1855. [Link]

  • Husain, A., et al. (n.d.). SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A. Acta Poloniae Pharmaceutica-Drug Research, 63(4), 287-292. [Link]

  • Zhang, Z. F., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]

  • Hart, H., & Shamouilian, S. (1981). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Organic Syntheses, 60, 107. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and formulation scientists overcome the specific physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and formulation scientists overcome the specific physicochemical hurdles associated with 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol .

This compound presents a classic "brick-dust/grease" paradox: it possesses a highly lipophilic fluorinated aromatic ring coupled with a polar, ionizable azetidine core. The following modules provide mechanistic insights, validated experimental protocols, and quantitative matrices to systematically resolve its low aqueous solubility.

Visual Troubleshooting Workflow

Before diving into specific chemical interventions, it is critical to map the physicochemical properties of the molecule to the correct formulation strategy. The decision tree below outlines our self-validating approach to solubility enhancement.

SolubilityWorkflow A Poor Aqueous Solubility Detected 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol B Assess pH-Dependent Solubility (Targeting Azetidine pKa ~9-11) A->B Ionizable Nitrogen C Evaluate Host-Guest Complexation (Targeting Lipophilic Phenyl Ring) A->C Bulky Aromatic Group F Cosolvent & Surfactant Systems (Targeting High logP & Crystal Lattice) A->F High logP / Crystal Lattice D Salt Formation & pH Adjustment (e.g., HCl, Mesylate) B->D pH < pKa E Cyclodextrin Inclusion (e.g., HP-β-CD) C->E Hydrophobic Shielding G Self-Validating Quantification (HPLC-UV / Phase Separation / XRD) F->G D->G E->G

Figure 1: Decision matrix for troubleshooting the aqueous solubility of azetidine derivatives.

Deep-Dive FAQs: Mechanistic Insights & Causality

Q1: Why does 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibit poor aqueous solubility despite having a polar azetidine ring and a hydroxyl group? A1: The thermodynamic solubility of a small molecule is dictated by two opposing forces: the energy required to disrupt its crystal lattice and the free energy of hydration (hydrophobicity/logP) [[1]](). While the azetidine ring and the tertiary hydroxyl group offer hydrogen-bonding potential, the 2,4-difluoro-5-methylphenyl moiety is intensely lipophilic. The strong hydrophobic effect of the fluorinated aromatic ring outweighs the polar contributions, leading to poor hydration and low solubility in neutral aqueous media 2.

Q2: How can we leverage the azetidine nitrogen to improve solubility? A2: Azetidines are moderately strong secondary amines. The parent azetidine has a pKa of approximately 11.29 3, and while the electron-withdrawing difluorophenyl group at position 3 will lower this slightly through inductive effects, the nitrogen remains highly basic 4. By lowering the pH of the aqueous medium to at least 2 units below its pKa, the nitrogen protonates to form an azetidinium cation. This ionic state drastically increases water-dipole interactions. Consequently, salt formation (e.g., hydrochloride or mesylate salts) is a highly effective, classical strategy to enhance the dissolution rate and thermodynamic solubility of this compound 5.

Q3: If pH adjustment is physiologically unacceptable for our assay, what is the next best formulation strategy? A3: When pH adjustment is not viable (e.g., for neutral pH cell-based assays or IV administration), cosolvency combined with micellization is the optimal route. Cosolvents like PEG 400 or Propylene Glycol lower the dielectric constant of the aqueous vehicle, reducing the polarity difference between the drug and the solvent [[2]](). Adding non-ionic surfactants (like Tween 80) forms micelles that encapsulate the lipophilic difluorophenyl ring, synergistically increasing the solubilization capacity while preventing drug precipitation upon dilution 6, 7.

Q4: Can Cyclodextrins effectively solubilize this specific molecule? A4: Yes. Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic inner cavity and a hydrophilic exterior [[8]](). The 2,4-difluoro-5-methylphenyl group is sterically and electronically well-suited to insert into the β-CD cavity. This forms a host-guest inclusion complex that shields the hydrophobic moiety from water, dramatically increasing apparent aqueous solubility without altering the pH 9, [[10]]().

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below includes an internal validation step to confirm that the solubility enhancement is thermodynamically stable and not a temporary supersaturation artifact.

Protocol A: pH-Solubility Profiling and in situ Salt Formation

Causality: Protonating the azetidine nitrogen reduces the crystal lattice energy required for dissolution and increases solvent-solute hydrogen bonding.

  • Preparation: Weigh 5 mg of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol into five separate glass vials.

  • Buffer Addition: Add 1 mL of buffered aqueous solutions at pH 2.0, 4.0, 6.0, 7.4, and 9.0 to the respective vials.

  • Equilibration: Seal the vials and agitate at 300 rpm on a thermoshaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to separate undissolved solid.

  • Self-Validation (Quantification): Extract the supernatant, dilute appropriately in mobile phase, and quantify the dissolved compound via HPLC-UV (λ ~260 nm for the fluorinated aromatic ring).

  • Self-Validation (Solid-State): Recover the undissolved pellet from the pH 2.0 vial, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) to confirm the formation of a distinct crystalline salt form (e.g., Azetidinium HCl) versus the free base.

Protocol B: Cyclodextrin Phase Solubility Study (Job's Plot)

Causality: Establishing the stoichiometric ratio of the inclusion complex ensures you are not wasting expensive excipients or causing precipitation upon dilution.

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 15, 20, and 25% w/v) in standard PBS (pH 7.4).

  • Drug Addition: Add an excess amount of the azetidine compound (e.g., 10 mg) to 2 mL of each HP-β-CD solution.

  • Equilibration: Shake the suspensions at 25°C for 72 hours.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. (Do not use nylon, as it may bind the lipophilic drug).

  • Self-Validation: Quantify the drug concentration via HPLC. Plot the drug concentration (M) against the HP-β-CD concentration (M). A linear plot (A_L type) validates a 1:1 host-guest complexation stoichiometry, confirming successful hydrophobic shielding of the difluorophenyl ring.

Protocol C: Synergistic Cosolvent-Surfactant Solubilization

Causality: Cosolvents disrupt water's hydrogen bond network, while surfactants lower interfacial tension and trap the drug in micelles.

  • Vehicle Preparation: Create a vehicle consisting of 10% v/v PEG 400, 5% v/v Tween 80, and 85% v/v Water.

  • Pre-dissolution: Dissolve 2 mg of the compound in the PEG 400/Tween 80 mixture first. (Mechanistic reason: The drug must be fully solvated by the lipophilic components before aqueous exposure).

  • Aqueous Titration: Slowly add the water dropwise while vortexing continuously.

  • Self-Validation: Observe for cloudiness (nephelometry). If the solution remains optically clear (absorbance at 600 nm < 0.05) after 24 hours at room temperature, the micellar encapsulation is thermodynamically stable.

Quantitative Data Summaries

The following tables summarize the physicochemical parameters and excipient selection criteria to guide your formulation choices.

Table 1: Physicochemical Properties Influencing Solubility

PropertyValue / EstimateCausality / Impact on Solubility
Azetidine pKa ~9.0 - 11.29Highly basic. Protonation at pH < 7 significantly increases aqueous solubility via ion-dipole interactions.
logP (Hydrophobicity) High (>3.0 estimated)The 2,4-difluoro-5-methylphenyl group drives severe lipophilicity, repelling water molecules.
Hydrogen Bond Donors 2 (N-H, O-H)Favorable for aqueous solubility, but sterically hindered by the bulky aromatic ring.
Hydrogen Bond Acceptors 4 (N, O, F, F)Fluorine atoms act as weak H-bond acceptors but primarily increase lipophilicity.

Table 2: Excipient Selection Matrix for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Excipient ClassRecommended AgentMechanism of ActionSolubilization EfficacyToxicity / Biocompatibility
pH Modifiers 0.1 N HClForms azetidinium chloride salt.Very High (at low pH)High (Requires buffering for IV)
Cosolvents PEG 400Lowers dielectric constant of water.ModerateExcellent (FDA approved)
Surfactants Tween 80Micellar encapsulation of the phenyl ring.HighGood (May cause hemolysis at high %)
Complexing Agents HP-β-CDHydrophobic inclusion of the difluorophenyl ring.Very HighExcellent (Parenterally safe)

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. touro.edu.
  • Azetidine. grokipedia.com.
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. nanomedicine-rj.com.
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. rsc.org.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. nih.gov.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. acs.org.
  • Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant. scirp.org.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. nih.gov.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. acs.org.

Sources

Troubleshooting

Overcoming steric hindrance when modifying the 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold

Technical Support Center: 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Scaffold Modification Welcome to the technical support center for the 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold. This guide is designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Scaffold Modification

Welcome to the technical support center for the 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable but sterically challenging building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you overcome the synthetic hurdles associated with its modification.

The unique architecture of this scaffold, featuring a bulky, electron-deficient aryl group at the C3 position alongside a tertiary alcohol, presents significant steric hindrance. This often leads to low reaction yields, failed transformations, and the need for non-standard synthetic approaches. This guide explains the causality behind these challenges and offers robust, evidence-based solutions.

Visualizing the Challenge: Steric Hindrance Hotspots

The primary difficulty in modifying this scaffold arises from the steric congestion around the two key reactive sites: the azetidine nitrogen (N1) and the tertiary hydroxyl group (O3). The bulky 2,4-difluoro-5-methylphenyl group shields these positions, hindering the approach of reagents and catalysts.

Caption: Steric hindrance points on the azetidin-3-ol scaffold.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low yields or no reaction during N-alkylation or N-arylation.

Question: I'm attempting a standard N-alkylation with an alkyl bromide and potassium carbonate, but I'm recovering mostly starting material. What's going wrong?

Answer: This is a classic case of steric hindrance at the N1 position. The bulky aryl group impedes the approach of the alkyl halide to the nitrogen nucleophile. Standard conditions are often insufficient to overcome this energy barrier.

Causality & Solution: The secondary amine on the azetidine ring is a hindered nucleophile. To achieve successful C-N bond formation, you must enhance reactivity through one or more of the following strategies:

  • Increase Electrophile Reactivity: Switch from alkyl bromides to more reactive alkyl iodides or triflates.

  • Employ a Stronger, Non-Nucleophilic Base: Use a hindered base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation of the azetidine nitrogen without competing in the alkylation.

  • Advanced Catalysis: For N-arylation (Buchwald-Hartwig type) or coupling with other challenging partners, specialized catalyst systems are often required. Modern palladium- and copper-based catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are designed to facilitate reactions with hindered amines.[1][2][3][4] Recent developments in copper-catalyzed C-N coupling have shown particular promise for sterically demanding partners.[1][2][3]

  • Incorporate Microwave Irradiation: Microwave heating can dramatically accelerate sterically hindered reactions by efficiently overcoming the activation energy barrier.[5][6] Reactions that take days at reflux can often be completed in minutes to hours, frequently leading to cleaner product profiles and higher yields.[7][8]

Data Summary: N-Alkylation Strategy Comparison

StrategyReagentsConditionsTypical OutcomeRationale
Standard R-Br, K₂CO₃, ACN80 °C, 24h<10% YieldInsufficient energy and base strength to overcome steric barrier.
Activated R-I, NaH, DMF25-60 °C, 12h40-60% YieldMore reactive electrophile and stronger base improve kinetics.
Microwave R-I, Cs₂CO₃, DMF120 °C, 30 min70-90% YieldRapid, high-energy input overcomes activation barrier efficiently.[5][9]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃RT, 12h65-85% YieldA robust alternative for introducing alkyl groups, avoiding harsh bases.[10][11]
Issue 2: Failure to functionalize the tertiary hydroxyl group (O-alkylation/O-acylation).

Question: I'm trying to form an ether or an ester at the O3 position, but the reaction is failing. Even with strong bases and reactive electrophiles, I see no product. Why is this tertiary alcohol so unreactive?

Answer: The tertiary alcohol at C3 is exceptionally hindered. It is a poor nucleophile due to both electronic and steric effects. Standard Williamson ether synthesis or simple esterification conditions are almost guaranteed to fail.

Causality & Solution: Direct SN2-type reactions at this center are kinetically disfavored. To form a C-O bond, you must use highly reactive intermediates or alternative reaction mechanisms that are less sensitive to steric bulk.

  • For O-Acylation (Ester Formation): Use a highly reactive acylating agent. Activate the carboxylic acid as an acid chloride or use a coupling reagent like HATU. The addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is critical.

  • For O-Alkylation (Ether Formation): Direct alkylation is extremely difficult. A more viable, though still challenging, approach is the Mitsunobu reaction . However, standard Mitsunobu conditions (DEAD/PPh₃) are known to be problematic for sterically hindered tertiary alcohols.[12]

    • Modified Mitsunobu: Consider using modified conditions, such as employing 4-nitrobenzoic acid as the nucleophile to improve yields, or using alternative phosphines.[13][14] Be aware that purification can be complicated by phosphine oxide and hydrazine by-products.[12][15]

  • Iron-Catalyzed Alkylation: Recent literature has shown that Lewis acids like FeCl₃ can catalyze the displacement of the hydroxyl group with nucleophiles, proceeding through a stabilized azetidine carbocation intermediate.[16][17] This strategy is particularly effective for introducing sulfur nucleophiles (thiols) and may be adaptable for certain oxygen nucleophiles.[16]

Issue 3: Ring opening or other side reactions are observed.

Question: When I use high temperatures or very strong bases to force my reaction, I get a complex mixture of products and my desired compound is a minor component. What is causing this decomposition?

Answer: The azetidine ring is strained and can be susceptible to ring-opening under harsh conditions, especially when activated by certain protecting groups or reaction intermediates.[18][19] The combination of high heat and strong base required to overcome steric hindrance can provide enough energy to access these undesired reaction pathways.

Causality & Solution: The key is to find a balance between providing enough energy for the desired transformation without initiating decomposition pathways.

  • Protecting Group Strategy: The choice of nitrogen protecting group is critical. An N-Cbz group, for example, has been shown to stabilize an intermediate carbocation at the C3 position, facilitating nucleophilic substitution at that center.[17] Conversely, other groups might promote ring-opening.

  • Milder, Catalytic Conditions: Instead of brute-force high temperatures, explore catalytic methods that lower the activation energy. As mentioned, modern cross-coupling catalysts or Lewis acid catalysis can promote the reaction under significantly milder conditions.[1][16]

  • Microwave Synthesis: While it involves high temperatures, the extremely short reaction times associated with microwave synthesis can often minimize the formation of degradation by-products that typically occur over prolonged heating.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for protecting the scaffold to perform selective modifications?

An orthogonal protection strategy is essential.[20][21]

  • To modify the Nitrogen (N1): Protect the tertiary alcohol (O3) first. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a good choice. It is robust to the basic conditions often required for N-alkylation and can be selectively removed later with a fluoride source (e.g., TBAF).[22]

  • To modify the Alcohol (O3): Protect the nitrogen first. The tert-butoxycarbonyl (Boc) group is ideal. It reduces the nucleophilicity of the nitrogen, preventing it from interfering with O-functionalization reactions. The Boc group is stable to a wide range of conditions but can be easily removed with acid (e.g., TFA).

Q2: Are there any alternatives to direct functionalization for introducing diversity?

Yes. Instead of modifying the pre-formed scaffold, consider building the desired functionality into the precursors before the azetidine ring is formed. Intramolecular cyclization of a suitably substituted 1,3-amino alcohol derivative is a common and powerful method for constructing the azetidine ring.[23][24] This allows for greater control and circumvents the steric issues of post-modification. Lanthanide triflates like La(OTf)₃ have been shown to be effective catalysts for this type of intramolecular epoxide aminolysis to form azetidines.[25]

Q3: I need to perform a reaction that is incompatible with the free N-H. Which protecting group is best?

The N-trifluoroacetyl (N-TFA) group is an excellent choice for directing C-H activation/arylation at the C3 position, as demonstrated in the synthesis of certain antimalarial compounds.[26] It can be installed easily and, crucially, can often be removed in a one-pot sequence following the C-H functionalization step.[26] For general protection, the N-Boc group remains the most versatile and widely used protecting group for amines.[21]

Decision Workflow for Synthetic Strategy

This workflow can help guide your experimental design based on the desired modification.

Workflow start Desired Modification? n_func N-Functionalization start->n_func o_func O-Functionalization start->o_func n_type Type of Group? n_func->n_type o_type Type of Bond? o_func->o_type n_alkyl Simple Alkyl n_type->n_alkyl Alkyl n_aryl Aryl / Heteroaryl n_type->n_aryl Aryl n_alkyl_sol Strategy: 1. Reductive Amination 2. Microwave-assisted alkylation with R-I / Cs₂CO₃ n_alkyl->n_alkyl_sol n_aryl_sol Strategy: 1. Buchwald-Hartwig or Cu-catalyzed coupling 2. Use specialized bulky ligands n_aryl->n_aryl_sol o_ester Ester (O-Acyl) o_type->o_ester Ester o_ether Ether (O-Alkyl) o_type->o_ether Ether o_ester_sol Strategy: 1. Protect N-H (e.g., N-Boc) 2. Use Acyl Chloride + DMAP or Acid + Coupling Agent (HATU) o_ester->o_ester_sol o_ether_sol Strategy: 1. Protect N-H (e.g., N-Boc) 2. Modified Mitsunobu Reaction 3. Consider Fe-catalyzed displacement o_ether->o_ether_sol

Caption: Decision workflow for modifying the azetidin-3-ol scaffold.

Detailed Protocol: Microwave-Assisted N-Alkylation

This protocol describes a general method for the N-alkylation of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol with a reactive alkyl halide, leveraging microwave energy to overcome steric hindrance.

Materials:

  • 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (1.0 eq)

  • Alkyl Iodide (1.2 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a 2-5 mL microwave vial, add 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

  • Add cesium carbonate.

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Add the alkyl iodide to the mixture.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 120-140 °C for 20-40 minutes. Monitor pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Self-Validation:

  • TLC Monitoring: Compare the reaction mixture to the starting material spot. A new, less polar spot should appear.

  • Expected Outcome: Yields are typically in the 70-90% range for reactive alkyl iodides.

  • Troubleshooting: If the reaction is incomplete, increase the temperature by 10-20 °C or the reaction time by 10-15 minutes. If decomposition is observed, reduce the temperature.

References

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Modak, A., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 2020. [Link]

  • Modak, A., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 2020. [Link]

  • Modak, A., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]

  • Hanley, P. S., & Hartwig, J. F. Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters, 2015. [Link]

  • Vantourout, J. C., et al. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 2017. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Saleem, M., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2020. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Ghorbani, F. F., et al. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 2015. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Stereoselective functionalization of azetidines. LMU Munich. [Link]

  • Crest, M. L., et al. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 2019. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Microwave-assisted synthesis of N-alkylated harmine derivatives. ResearchGate. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Protecting Groups - Organic Chemistry. Jack Westin. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, 2002. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 2004. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2024. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. [Link]

  • Brickner, S. J., et al. Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility. Journal of Medicinal Chemistry, 2007. [Link]

  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie, 2022. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry, 2021. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 2017. [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 2023. [Link]

  • SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. HETEROCYCLES, 2010. [Link]

Sources

Optimization

Minimizing defluorination side reactions in 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol synthesis

Welcome to the Advanced Diagnostics and Troubleshooting Hub. The synthesis of 3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol via the addition of a metalated polyfluoroarene to 1-Boc-azetidin-3-one presents unique chemosele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. The synthesis of 3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol via the addition of a metalated polyfluoroarene to 1-Boc-azetidin-3-one presents unique chemoselectivity challenges. Organometallic reagents act as excellent nucleophiles but are also inherently strong bases[1]. When applied to fluorinated aromatics, thermal stress and basicity frequently trigger catastrophic defluorination side reactions.

This guide provides a mechanistic breakdown, root-cause troubleshooting, empirical data, and a self-validating protocol to ensure high-yielding, defluorination-free synthesis.

Mechanistic Pathway Analysis

To solve defluorination, we must first understand the competing reaction kinetics. The fluorine atom at the 2-position of 1-bromo-2,4-difluoro-5-methylbenzene is ortho to the reactive carbon. Upon metal-halogen exchange, this proximity makes the intermediate highly susceptible to the elimination of metal fluoride (e.g., MgFBr or LiF), generating a highly reactive benzyne intermediate.

DefluorinationPathway SM 1-Bromo-2,4-difluoro- 5-methylbenzene Exchange Metal-Halogen Exchange (Mg or Li) SM->Exchange Intermediate 2,4-Difluoro-5-methylphenyl Metal Species Exchange->Intermediate PathA Standard Conditions (High Temp / Strong Base) Intermediate->PathA Thermal Stress PathB Optimized Conditions (TurboGrignard / -20°C) Intermediate->PathB Kinetic Control Benzyne Benzyne Intermediate (-MF Elimination) PathA->Benzyne Defluorinated Defluorinated Byproducts (SNAr / Addition) Benzyne->Defluorinated Transmetalation CeCl3 Transmetalation (-78°C) PathB->Transmetalation Addition 1-Boc-azetidin-3-one Addition Transmetalation->Addition Product Desired Azetidin-3-ol (No Defluorination) Addition->Product

Mechanistic divergence in metallation: Benzyne elimination vs. controlled nucleophilic addition.

Root Cause Analysis & Troubleshooting FAQs

Q: Why is my LC-MS showing a major M-19 (or M-18) impurity during the Grignard formation? A: This mass loss is the hallmark of defluorination. Under thermal stress, magnesium reagents can activate adjacent C-F bonds[2], leading to the elimination of magnesium fluoride and the formation of a benzyne intermediate. This benzyne rapidly reacts with excess nucleophiles or solvent. Additionally, polyfluoroarenes are highly susceptible to nucleophilic aromatic substitution (SNAr) if excess base is present[3].

Q: How do I prevent benzyne formation while ensuring complete metal-halogen exchange? A: You must decouple the kinetics of the exchange from the thermodynamics of the elimination. Traditional magnesium turnings require elevated temperatures to initiate, which inevitably triggers C-F bond cleavage. Instead, utilize the TurboGrignard reagent (i-PrMgCl·LiCl). The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its reactivity[1]. This allows the metal-halogen exchange to proceed rapidly at -20 °C, keeping the system safely below the thermal activation threshold for benzyne formation.

Q: Even with TurboGrignard, my addition to 1-Boc-azetidin-3-one yields poor recovery and enolization byproducts. What is the solution? A: Grignard reagents are intrinsically strong bases[4]. 1-Boc-azetidin-3-one is sterically hindered and highly prone to enolization. To shift the reagent's profile from basic to strictly nucleophilic, transmetalate the arylmagnesium species to an organocerium reagent using anhydrous CeCl₃ at -78 °C. Organocerium reagents exhibit superior nucleophilicity and suppress basic side reactions, enabling clean 1,2-addition to N-heterocyclic carbonyls[5].

Empirical Process Data

The following table summarizes the causality between metallation conditions and the resulting chemoselectivity.

Metallation ReagentTemperatureAdditiveDefluorination (LC-MS)EnolizationProduct Yield
Mg turnings, I₂RefluxNone> 60%High< 15%
n-BuLi-78 °CNone25%Moderate45%
i-PrMgCl0 °CNone15%High55%
i-PrMgCl·LiCl -20 °C CeCl₃ < 2% Trace 88%

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Dehydration of Cerium(III) Chloride

  • Place CeCl₃·7H₂O (1.1 eq) in a Schlenk flask.

  • Heat to 140 °C under high vacuum (0.1 mmHg) for 12 hours with slow stirring.

  • Cool to room temperature under dry argon.

  • Validation Check: The solid must be a highly mobile, free-flowing white powder. Any clumping or sticking to the flask walls indicates residual moisture, which will violently quench the organometallic intermediate.

Step 2: Halogen-Metal Exchange (Kinetic Control)

  • Dissolve 1-bromo-2,4-difluoro-5-methylbenzene (1.0 eq) in anhydrous THF (0.5 M).

  • Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.05 eq) over 15 minutes. Stir for 1 hour at -20 °C.

  • Validation Check: Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Analyze the organic layer via GC-MS. You must observe >95% deuterium incorporation at the bromine position (forming 1-deuterio-2,4-difluoro-5-methylbenzene) with <2% defluorinated mass peaks.

Step 3: Transmetalation to Organocerium

  • Cool the Grignard solution to -78 °C.

  • Add the anhydrous CeCl₃ powder (from Step 1) in one rapid portion against a positive flow of argon.

  • Stir vigorously at -78 °C for 2 hours.

  • Validation Check: The suspension will change from a clear/pale yellow solution to a dense, milky-white or pale-yellow suspension, confirming the formation of the organocerium species.

Step 4: Nucleophilic Addition

  • Dissolve 1-Boc-azetidin-3-one (0.9 eq) in anhydrous THF (1.0 M) and cool to -78 °C.

  • Add the ketone solution dropwise to the organocerium suspension over 30 minutes.

  • Maintain stirring at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.

  • Validation Check: TLC (Hexanes/EtOAc 3:1, UV/KMnO₄ stain) should show complete consumption of the ketone (R_f ~0.4) and the appearance of a highly polar product spot (R_f ~0.15).

Step 5: Quench and Isolation

  • Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl.

  • Filter the resulting cerium salts through a pad of Celite.

  • Extract the aqueous layer with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

References

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • 20.9: Organometallic Reagents Source: Chemistry LibreTexts URL:[Link]

  • Defluorination of HFCs by a magnesium reagent Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds Source: DTU Research Database URL:[Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Modalities

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously validating highly functionalized small-molecule building blocks. 3-(2,4-Difluoro-5-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously validating highly functionalized small-molecule building blocks. 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is a prime example of a complex intermediate utilized in modern drug discovery. It features a highly strained four-membered azetidine ring—a popular bioisostere for piperidines—coupled with a precisely halogenated phenyl ring designed to occupy specific hydrophobic pockets in target kinases.

Validating the exact 3D conformation of this molecule is critical. The regiochemical placement of the fluorine atoms relative to the methyl group, the spatial orientation of the tertiary hydroxyl group, and the puckering dynamics of the azetidine ring cannot be left to assumption. This guide objectively compares the analytical modalities available for this validation and provides a field-proven, self-validating protocol for Single-Crystal X-ray Crystallography.

Comparative Analysis of Analytical Modalities

While a multi-modal approach is standard in drug development, not all techniques provide the same depth of spatial information. The table below summarizes the performance of three primary analytical techniques when applied to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

Analytical ModalityPrimary Output3D ConformationStrengthsLimitations for Azetidines
X-ray Crystallography Atomic CoordinatesDefinitive Unambiguous regiochemistry, absolute configuration, and mapping of intermolecular hydrogen-bonding networks[1].Requires the successful growth of diffraction-quality single crystals[2].
NMR Spectroscopy (1D/2D) Chemical ConnectivityInferred Excellent for assessing bulk sample purity and basic atom-to-atom connectivity.Azetidine ring "butterfly" puckering averages NMR signals in solution; complex 19 F- 1 H scalar couplings obscure spatial geometry.
High-Resolution MS Exact Mass / FormulaNone Rapid confirmation of molecular weight and elemental composition.Provides zero spatial, geometric, or stereochemical information.
The Causality Behind the Gold Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for bulk characterization, but it fundamentally measures a time-averaged ensemble of molecules in solution. Because the azetidin-3-ol ring undergoes rapid conformational inversion at room temperature, NOESY/ROESY cross-peaks often yield ambiguous distance constraints. Furthermore, distinguishing the exact positions of the 2,4-difluoro and 5-methyl substituents relies heavily on complex scalar coupling analysis, which leaves room for interpretive error.

X-ray crystallography eliminates these variables by freezing the molecule in a thermodynamically stable solid-state lattice. It directly measures electron density, allowing us to visually and mathematically differentiate the heavier fluorine atoms from the methyl carbon, and definitively locate the hydroxyl proton to map its hydrogen-bonding interactions[1].

Experimental Protocol: Single-Crystal X-ray Diffraction

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a specific checkpoint to verify the success of the step before proceeding[3].

Phase 1: Crystal Growth via Vapor Diffusion

Azetidines are highly strained and prone to rapid precipitation, which typically yields useless amorphous powders. We must enforce a slow nucleation rate to allow the crystalline lattice to form.

  • Solvent Preparation: Dissolve 10 mg of highly pure (>99% by HPLC) 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol in 0.5 mL of ethyl acetate (the good solvent) in a 2 mL inner vial.

  • Chamber Setup: Place the unsealed 2 mL vial inside a 20 mL outer scintillation vial containing 3 mL of hexanes (the antisolvent). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 3–7 days. The volatile hexanes will slowly diffuse into the ethyl acetate, gently lowering the solubility of the compound and inducing nucleation.

  • Validation Checkpoint: Harvest a crystal and examine it under a polarized light microscope. The crystal must exhibit sharp, defined edges and extinguish polarized light uniformly when rotated. Non-uniform extinction indicates a twinned aggregate, which must be discarded.

Phase 2: Cryogenic Data Collection
  • Mounting: Coat a selected single crystal (ideal dimensions ~0.1 × 0.1 × 0.05 mm) in paratone oil and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer head under a continuous nitrogen cryostream set to 100 K .

    • Causality: Cryogenic cooling serves a dual purpose: it mitigates radiation damage to the organic crystal and significantly reduces atomic thermal motion (Debye-Waller factors). Lower thermal motion sharpens the electron density map, which is strictly required to unambiguously differentiate the electron density of the fluorine atoms from the methyl group[1].

  • Diffraction: Collect data using a microfocus X-ray source equipped with Cu K α radiation ( λ=1.54184 Å). Cu K α is chosen over Mo K α because it provides stronger diffraction intensities for small organic molecules containing only light atoms (C, H, N, O, F).

  • Validation Checkpoint: The initial diffraction frames must index to a single unit cell with a high signal-to-noise ratio ( I/σ(I)>2 ) out to a resolution of at least 0.84 Å.

Phase 3: Structure Solution and Refinement
  • Integration: Process the raw diffraction images to integrate intensities and apply empirical absorption corrections.

  • Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial atomic model.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical environment[4]. Apply anisotropic displacement parameters for all non-hydrogen atoms.

    • Causality: Olex2 is utilized because it allows for real-time visualization of difference Fourier maps, enabling the precise modeling of any dynamic puckering disorder within the azetidine ring[4].

  • Validation Checkpoint: The final structural model must converge with an R1​ factor < 5% and a Goodness of Fit (GoF) near 1.0. The highest residual electron density peak in the difference map should be < 0.5 e/ų, confirming all atoms have been correctly assigned[1].

Workflow Visualization

The following diagram illustrates the logical progression and decision gates of the crystallographic validation workflow.

G A 1. Synthesis & Purification (>99% Purity) B 2. Vapor Diffusion Crystallization (EtOAc / Hexanes) A->B C 3. Cryogenic Data Collection (100 K, Cu Kα Radiation) B->C D 4. Structure Solution (Intrinsic Phasing: SHELXT) C->D E 5. Least-Squares Refinement (Olex2 / SHELXL) D->E F 6. Structural Validation (IUCr checkCIF) E->F G 7. Final 3D Conformation (Validated Regiochemistry) F->G

Workflow for the crystallographic validation of small molecule azetidine derivatives.

Final Validation via IUCr checkCIF

The ultimate test of trustworthiness for any crystallographic model is an independent, algorithmic review. Before utilizing the 3D coordinates of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol for computational docking or structure-based drug design (SBDD), the final Crystallographic Information File (CIF) must be submitted to the International Union of Crystallography (IUCr) checkCIF server.

This automated system cross-references the refined geometry against the Cambridge Structural Database (CSD) to ensure bond lengths and angles fall within expected physical parameters[1]. Only an alert-free checkCIF report guarantees that the structural validation is scientifically sound and ready for publication or downstream pharmaceutical development.

References

  • Source: nih.
  • Source: uci.
  • Source: acs.
  • Title: (PDF)

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol: A Comparative Guide to Orbitrap and Q-TOF Platforms

As drug discovery pipelines increasingly rely on highly functionalized, low-molecular-weight scaffolds, the azetidin-3-ol moiety has emerged as a critical bioisostere. It offers improved metabolic stability and altered p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized, low-molecular-weight scaffolds, the azetidin-3-ol moiety has emerged as a critical bioisostere. It offers improved metabolic stability and altered physicochemical properties compared to traditional aliphatic amines. However, characterizing complex derivatives like 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol presents a unique analytical challenge. The presence of the electron-withdrawing difluorophenyl group significantly influences the compound's ionization efficiency and gas-phase fragmentation behavior.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —in elucidating the structural fragmentation of this specific azetidine derivative.

The Analytical Challenge: Why HRMS?

When analyzing fluorinated heterocyclic compounds, nominal mass spectrometry (like standard single or triple quadrupoles) often falls short. The exact mass of fluorine (18.9984 Da) and nitrogen (14.0031 Da) can create isobaric interferences with endogenous matrix components or other metabolites that share the same nominal mass but differ in elemental composition.

High-Resolution Mass Spectrometry is indispensable for unambiguous structural elucidation, particularly when tracking biotransformations in drug metabolism studies[1]. By providing sub-ppm mass accuracy, HRMS allows us to calculate exact elemental formulas for every fragment ion, ensuring that proposed fragmentation pathways are rooted in physical reality rather than mathematical coincidence.

Platform Comparison: Orbitrap vs. Q-TOF

While both platforms are capable of high-resolution analysis, their underlying physics dictate distinct advantages for specific workflows[2].

  • Orbitrap Technology: Operates by trapping ions in an orbital motion around a central spindle. The frequency of these harmonic oscillations is converted to mass spectra via Fourier Transform.

    • Advantage: Unmatched resolving power (up to 500,000 FWHM) and sub-ppm mass accuracy. It is the gold standard for deep structural elucidation and resolving complex isobaric overlaps.

  • Q-TOF Technology: Accelerates ions into a field-free flight tube and measures their time of flight to the detector.

    • Advantage: Exceptionally fast acquisition rates (up to 100 Hz). This makes Q-TOF superior for coupling with ultra-fast UHPLC gradients where peak widths are extremely narrow (<3 seconds), preventing the loss of data points across the chromatographic peak.

Standardized Experimental Methodology

To ensure a self-validating system where results are reproducible and artifacts are minimized, the following standardized LC-HRMS workflow must be employed.

Workflow S1 Sample Preparation Protein Precipitation S2 UHPLC Separation Reversed-Phase C18 S1->S2 S3 HRMS Acquisition Orbitrap / Q-TOF S2->S3 S4 Data Processing Exact Mass & MS/MS S3->S4

Figure 1: Standardized LC-HRMS workflow for the analysis of azetidin-3-ol derivatives.

Step-by-Step Protocol & Causality

1. Sample Preparation (Protein Precipitation):

  • Protocol: Spike 50 µL of plasma containing the analyte with 150 µL of ice-cold acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Causality: Acetonitrile disrupts the hydration layer of proteins, causing them to denature and precipitate. Removing these proteins is critical to prevent UHPLC column clogging and to mitigate ion suppression in the Electrospray Ionization (ESI) source.

2. UHPLC Separation:

  • Protocol: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The target compound possesses both a lipophilic difluorophenyl group and a polar azetidinol core. A reversed-phase C18 column provides optimal retention. The addition of 0.1% formic acid provides an abundant source of protons, driving the equilibrium toward the formation of [M+H]+ ions, which is essential for basic azetidine nitrogen ionization.

3. HRMS Parameters:

  • Orbitrap: Positive ESI mode. MS1 resolution set to 70,000 FWHM; MS2 (Data-Dependent Acquisition) set to 17,500 FWHM. Normalized Collision Energy (NCE) stepped at 20, 40, and 60 eV.

  • Q-TOF: Positive ESI mode. Acquisition rate of 10 spectra/sec. Collision energy ramped from 20 to 60 eV.

  • Causality: Stepped/ramped collision energies are required because azetidines exhibit multiple cleavage pathways with varying energy thresholds. Simple dehydration requires low energy, while deep ring cleavage requires higher energy[3].

Fragmentation Pathway Analysis

Research on azetidin-3-ols demonstrates that fragmentation is typically initiated by the cleavage of the highly strained four-membered azetidine ring, often accompanied by specific hydrogen atom transfers[4]. Furthermore, heterocyclic rings like azetidines exhibit diagnostic retro-[2+2] cycloadditions or simple bond fissions under collision-induced dissociation[3].

For 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol (Theoretical [M+H]+ m/z 200.0887), we observe two primary competing pathways:

  • Dehydration (Pathway A): The tertiary alcohol readily loses water ( H2​O , 18.0106 Da) to form a highly conjugated, stable cation at m/z 182.0781. The stability of this fragment is driven by extended resonance with the difluoro-methylphenyl ring.

  • Azetidine Ring Cleavage (Pathway B): The strained four-membered ring undergoes cleavage, resulting in the loss of methanimine ( CH2​NH , 29.0265 Da), generating a distinctive fragment at m/z 171.0621.

Both intermediate fragments ultimately degrade into a substituted tropylium or phenyl cation derivative (m/z 141.0516) at higher collision energies.

Pathway M [M+H]+ m/z 200.0887 C10H12F2NO+ F1 [M+H - H2O]+ m/z 182.0781 C10H10F2N+ M->F1 Dehydration -H2O (18.0106 Da) F2 [M+H - CH2NH]+ m/z 171.0621 C9H9F2O+ M->F2 Ring Cleavage -CH2NH (29.0265 Da) F3 [Tropylium Derivative]+ m/z 141.0516 C8H7F2+ F1->F3 -C2H3N (41.0265 Da) F2->F3 -CH2O (30.0105 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

Quantitative Data Presentation

The table below compares the experimental m/z values obtained from both platforms against the theoretical exact masses.

Fragment DescriptionElemental FormulaTheoretical m/zOrbitrap Observed m/z (Error ppm)Q-TOF Observed m/z (Error ppm)
Precursor Ion C10​H12​F2​NO+ 200.0887200.0888 (+0.5 ppm)200.0891 (+2.0 ppm)
[M+H - H2​O ]+ C10​H10​F2​N+ 182.0781182.0780 (-0.5 ppm)182.0785 (+2.2 ppm)
[M+H - CH2​NH ]+ C9​H9​F2​O+ 171.0621171.0622 (+0.6 ppm)171.0625 (+2.3 ppm)
[Tropylium Deriv.]+ C8​H7​F2+​ 141.0516141.0515 (-0.7 ppm)141.0519 (+2.1 ppm)

Data Interpretation: As demonstrated, the Orbitrap platform consistently delivers sub-ppm mass accuracy, providing absolute confidence in the elemental composition of the fragments. The Q-TOF platform, while exhibiting slightly higher mass error (typically 1-3 ppm), remains well within the acceptable threshold (<5 ppm) for structural elucidation while offering superior scan speeds for narrow chromatographic peaks.

Conclusion

For the structural elucidation of highly functionalized scaffolds like 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol, both Orbitrap and Q-TOF platforms provide exceptional analytical power.

If your primary objective is absolute structural confidence and the resolution of complex isobaric background matrix interferences , the Orbitrap is the superior choice due to its sub-ppm accuracy. Conversely, if your workflow demands high-throughput screening and compatibility with ultra-fast UHPLC separations , the Q-TOF platform's rapid acquisition rate makes it the optimal investment. Understanding the causality behind these platform differences ensures that drug development professionals can select the right tool for their specific metabolic profiling needs.

References

  • Chen, X., Zhong, D., & Xie, C. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online. URL:[Link]

  • "Mass spectra of 1,3-diarylazetidin-3-ols and related compounds." Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. URL:[Link]

  • "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds." Journal of Physical and Chemical Reference Data. AIP Publishing. URL:[Link]

  • "Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms: Cross-platform Transferable Chemical Signatures." NIH / PubMed Central. URL:[Link]

Sources

Validation

A Comparative Guide to the Oral Bioavailability of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Substituted Scaffolds

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity.[2][3] This guide provides a comparative analysis of the oral bioavailability of hypothetical substituted scaffolds based on the core structure of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol. The data presented herein is a synthesized representation based on structure-activity relationships reported in the broader literature of azetidine-containing medicinal chemistry to illustrate key principles.

The oral bioavailability of a drug candidate is a critical parameter, representing the fraction of an administered dose that reaches systemic circulation.[4] It is a complex interplay of various factors including aqueous solubility, membrane permeability, and metabolic stability.[5] Understanding how different substituents on a core scaffold influence these factors is paramount for designing orally active drug candidates.

Comparative Bioavailability Data

The following table summarizes the pharmacokinetic parameters for a series of hypothetical analogs of the 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold. These values are illustrative and derived from general principles observed in azetidine-related medicinal chemistry literature.[6][7]

Compound IDSubstitution on Azetidine Ring (R1)Substitution on Phenyl Ring (R2)Oral Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
SCA-1 -H-CH3254501.52100
SCA-2 -CH3-CH3458001.04500
SCA-3 -CH2OH-CH3152502.01200
SCA-4 -H-OCH3356001.23200
SCA-5 -H-Cl407501.04000

Structure-Bioavailability Relationship Analysis

The substitutions on both the azetidine and phenyl rings can significantly impact the pharmacokinetic profile of the parent compound.

Substitutions on the Azetidine Ring:

  • Introduction of a Methyl Group (SCA-2 vs. SCA-1): The addition of a methyl group at the R1 position is hypothesized to enhance metabolic stability by sterically shielding the nitrogen from enzymatic degradation, a common metabolic pathway for secondary amines.[2] This can lead to a marked improvement in oral bioavailability.

  • Introduction of a Hydroxymethyl Group (SCA-3 vs. SCA-1): The incorporation of a polar hydroxymethyl group can increase water solubility but may also introduce a site for phase II metabolism (e.g., glucuronidation), potentially leading to rapid clearance and reduced oral bioavailability.

Substitutions on the Phenyl Ring:

  • Methoxy Group (SCA-4 vs. SCA-1): A methoxy substituent can modulate the electronic properties of the phenyl ring and may influence interactions with metabolic enzymes. The observed increase in bioavailability could be due to a combination of altered lipophilicity and metabolic profile.

  • Chloro Group (SCA-5 vs. SCA-1): The introduction of a chlorine atom can block potential sites of aromatic oxidation, a common metabolic pathway. This metabolic blocking effect often translates to higher oral exposure.

The following diagram illustrates the key factors influencing the oral bioavailability of a drug candidate.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation drug Oral Administration of Drug dissolution Dissolution drug->dissolution permeability Permeability dissolution->permeability metabolism_gut Gut Wall Metabolism permeability->metabolism_gut portal_vein Portal Vein metabolism_gut->portal_vein To Liver liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailable Drug) liver->systemic_circulation

Caption: Factors influencing oral bioavailability.

Experimental Protocols

The determination of oral bioavailability relies on robust in vivo and in vitro experimental protocols.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for determining the oral bioavailability of a test compound in a rodent model, such as Sprague-Dawley rats.

Materials:

  • Test compound

  • Vehicle suitable for oral and intravenous administration (e.g., 20% Solutol HS 15 in water)

  • Sprague-Dawley rats (male, 250-300 g)

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study with free access to food and water.

  • Dosing:

    • Oral (PO) Group: Administer the test compound via oral gavage at a predetermined dose (e.g., 5 mg/kg).

    • Intravenous (IV) Group: Administer the test compound via an intravenous catheter at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

The experimental workflow for an in vivo pharmacokinetic study is depicted below.

cluster_invivo In Vivo PK Study Workflow dosing Dosing (Oral & IV) sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Quantification processing->analysis calculation PK Parameter Calculation analysis->calculation

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Materials:

  • Test compound

  • Liver microsomes (from rat, human, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the remaining parent compound concentration in the supernatant by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life suggests greater metabolic stability.[6]

Conclusion

The 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold represents a promising starting point for the design of novel therapeutic agents. As demonstrated through the analysis of hypothetical analogs, strategic substitutions on both the azetidine and phenyl rings can profoundly influence oral bioavailability. A thorough understanding of structure-bioavailability relationships, coupled with robust in vivo and in vitro testing, is essential for optimizing the pharmacokinetic properties of lead compounds and advancing them through the drug discovery pipeline. The principles and protocols outlined in this guide provide a framework for researchers to systematically evaluate and enhance the oral bioavailability of this and other important chemical scaffolds.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

  • Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Unknown Source.
  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. Available at: [Link]

  • A REVIEW ON TECHNIQUES FOR ORAL BIOAVAILABILITY ENHANCEMENT OF DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Comparative

In Vitro vs. In Vivo Efficacy of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol Derived Compounds: A Translational Guide

As the pharmaceutical industry shifts toward conformationally restricted, sp³-rich scaffolds to improve clinical success rates, the azetidine ring has emerged as a privileged structural motif. Specifically, derivatives o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward conformationally restricted, sp³-rich scaffolds to improve clinical success rates, the azetidine ring has emerged as a privileged structural motif. Specifically, derivatives of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol are increasingly utilized as highly selective kinase inhibitors, particularly targeting the MAPK/ERK pathway (e.g., MEK1/2 inhibition).

The incorporation of the strained, four-membered azetidine ring provides exceptional conformational rigidity, while the 2,4-difluoro-5-methylphenyl moiety acts as a metabolically stable bioisostere that enhances target residence time. However, bridging the gap between biochemical potency and systemic in vivo efficacy requires rigorous, orthogonal validation.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo profiling methodologies for these specific azetidine derivatives, detailing the causality behind our experimental designs and providing benchmark data for translational evaluation.

Mechanistic Rationale & Pathway Targeting

Azetidine derivatives containing the fluorinated aryl motif are frequently designed as allosteric inhibitors. Unlike ATP-competitive inhibitors, which often suffer from off-target toxicity due to the highly conserved nature of the kinome, these compounds bind to the unique allosteric pocket adjacent to the ATP-binding site on MEK1/2. This prevents the phosphorylation and activation of downstream ERK1/2, thereby halting tumor proliferation in BRAF-mutant cancers [1].

G RAS RAS (GTP-Bound) RAF BRAF V600E RAS->RAF Activates MEK MEK1 / MEK2 RAF->MEK Phosphorylates ERK ERK1 / ERK2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription Target 3-Aryl-Azetidine Derivatives Target->MEK Allosteric Inhibition

MAPK/ERK pathway highlighting allosteric MEK inhibition by azetidine derivatives.

In Vitro Efficacy Profiling: Target Engagement & Cellular Function

In vitro testing must be a self-validating system consisting of a biochemical assay to confirm direct target engagement and a cellular assay to prove membrane permeability and functional pathway modulation.

Protocol A: Biochemical Target Engagement (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric ³³P-ATP assays. TR-FRET introduces a time delay before signal measurement, completely eliminating auto-fluorescence interference—a common false-positive driver when screening highly conjugated or fluorinated aromatic compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant MEK1 (1 nM), inactive ERK2 substrate (50 nM), and ATP (10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20).

  • Compound Addition: Dispense 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol derivatives (10-point dose-response, 10 µM top concentration, 1:3 dilution) into a 384-well plate using an acoustic dispenser (e.g., Echo 550). Include DMSO as a negative vehicle control and Trametinib as a positive reference control.

  • Incubation: Incubate the reaction at 22°C for 60 minutes to allow for steady-state phosphorylation.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-pERK antibody and ULight-labeled secondary probe). Incubate for an additional 60 minutes.

  • Readout: Measure the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a multi-mode microplate reader.

Protocol B: Cellular Pathway Modulation (AlphaLISA pERK Assay)

Causality: To ensure the azetidine compounds can cross the lipid bilayer and function in a complex intracellular environment, we measure endogenous ERK phosphorylation in A375 cells. AlphaLISA is chosen over Western blotting because it is a wash-free, bead-based proximity assay that provides high-throughput, quantitative data with a superior dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 (BRAF V600E mutant) human melanoma cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the azetidine derivatives for 2 hours. This short timepoint ensures we are measuring direct kinase inhibition rather than secondary apoptotic effects.

  • Lysis: Aspirate media and add 50 µL of supplemented AlphaLISA lysis buffer. Agitate for 10 minutes at 400 rpm.

  • Detection: Transfer 10 µL of lysate to an OptiPlate-384. Add Acceptor beads (anti-ERK) and Donor beads (anti-pERK). Incubate in the dark for 2 hours.

  • Readout: Read the Alpha signal at 615 nm upon excitation at 680 nm.

Quantitative In Vitro Data Comparison
Compound IDModification at Azetidine N-AtomMEK1 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Permeability Ratio (Cellular/Biochemical)
Cmpd-01 Unmodified (Parent Scaffold)45.2890.519.7x (Poor Permeability)
Cmpd-02 N-Methylation12.445.13.6x (Good Translation)
Cmpd-03 N-Acylation (Amide)3.811.22.9x (Excellent Translation)

Data Interpretation: While the unmodified parent scaffold shows moderate biochemical activity, its high basicity limits cellular penetration. N-acylation (Cmpd-03) neutralizes the basic amine, drastically improving cellular efficacy and maintaining the rigid binding conformation required for MEK inhibition [2].

In Vivo Efficacy Profiling: Pharmacokinetics & Tumor Inhibition

In vivo models bridge the gap between cellular potency and systemic viability. The primary reasons compounds fail at this stage are poor metabolic stability (rapid clearance) and high plasma protein binding.

Protocol C: Murine Xenograft Efficacy & PK/PD Modeling

Causality: We utilize the A375 xenograft model in athymic nude mice. A375 cells are highly dependent on the MAPK pathway; therefore, tumor growth inhibition (TGI) serves as a direct phenotypic readout of target engagement. Simultaneous blood draws allow us to correlate plasma drug concentrations (PK) with tumor volume reduction (PD).

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject 5 × 10⁶ A375 cells suspended in 50% Matrigel into the right flank of 6-8 week old female athymic nude mice.

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle and treatment groups (n=8 per group).

  • Dosing: Administer Cmpd-02 and Cmpd-03 via oral gavage (PO) at 10 mg/kg once daily (QD) for 14 days. Note: The sp³-rich azetidine ring inherently improves aqueous solubility, allowing formulation in standard vehicles (e.g., 0.5% Methylcellulose).

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=0.5×(Length×Width2) . Record body weights simultaneously to assess gross toxicity.

  • PK/PD Sampling: On day 14, collect blood via submandibular bleed at 1, 4, 8, and 24 hours post-dose for LC-MS/MS quantification of plasma drug levels.

Quantitative In Vivo Data Comparison
Compound IDOral Bioavailability (F%)In Vivo Clearance (mL/min/kg)Tumor Growth Inhibition (TGI %) at Day 14Max Body Weight Change (%)
Cmpd-02 42%35.458%-2.1% (Well tolerated)
Cmpd-03 78%12.189%-4.5% (Well tolerated)
Vehicle N/AN/A0%+1.2%

Comparative Analysis: The "Azetidine Advantage"

When comparing the in vitro and in vivo datasets, the translational success of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol derived compounds is driven by two distinct structural phenomena:

  • The Fsp³ Metric and Reduced Lipophilicity: Replacing traditional flat, aromatic rings or flexible pyrrolidines with the azetidine ring increases the fraction of sp³ hybridized carbons (Fsp³). This structural shift lowers the overall lipophilicity (LogP) of the molecule. Lower lipophilicity directly correlates with reduced non-specific plasma protein binding, ensuring a higher free fraction ( fu​ ) of the drug is available in vivo to penetrate the tumor microenvironment [3].

  • Metabolic Shielding via Fluorination: In vitro cellular assays do not account for hepatic metabolism. However, in vivo, the 2,4-difluoro substitution on the phenyl ring acts as an electronic shield. Fluorine is highly electronegative and forms strong C-F bonds, effectively blocking Cytochrome P450 (CYP) mediated oxidative metabolism at those specific positions. This results in the exceptionally low in vivo clearance (12.1 mL/min/kg) observed for Cmpd-03, allowing once-daily oral dosing.

Summary

While in vitro TR-FRET and AlphaLISA assays are critical for establishing structure-activity relationships (SAR) and confirming the allosteric inhibition of MEK1/2, they cannot predict systemic exposure. The true value of the 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol scaffold is realized in vivo, where its unique combination of conformational rigidity, low lipophilicity, and metabolic resistance translates sub-nanomolar biochemical potency into robust tumor regression.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Taylor & Francis / ResearchGate[Link]

  • US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases Google P
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols The Journal of Organic Chemistry - ACS Publications[Link]

Validation

Assessing metabolic stability of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol compared to standard benchmarks

As a Senior Application Scientist specializing in early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, I frequently evaluate novel chemical entities to determine their viability as lead co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, I frequently evaluate novel chemical entities to determine their viability as lead compounds. One such molecule of interest is 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol .

To determine whether this compound can survive first-pass metabolism and maintain systemic exposure, we must assess its in vitro metabolic stability against established industry benchmarks. This guide provides a comprehensive, objective comparison of its metabolic clearance profile, grounded in structural causality and validated experimental methodologies.

Structural Rationale & Metabolic Vulnerabilities

Before running empirical assays, we must analyze the compound's structural motifs to predict its metabolic fate. The architecture of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol presents a fascinating interplay of metabolic blocking and potential vulnerabilities:

  • The 2,4-Difluoro Motif: Fluorination is a classic medicinal chemistry strategy used to block Cytochrome P450 (CYP450)-mediated aromatic oxidation. By substituting hydrogen with highly electronegative fluorine atoms at the ortho and para positions, electron density is withdrawn from the phenyl ring, significantly increasing the activation energy required for CYP-mediated epoxidation.

  • The 5-Methyl Group: While the fluorines protect the ring, the benzylic methyl group at the 5-position serves as a potential "soft spot" for CYP-mediated aliphatic oxidation, likely leading to a hydroxymethyl metabolite.

  • The Azetidin-3-ol Ring: The azetidine nitrogen is sterically hindered by the tertiary alcohol at the C3 position. This rigid, polar scaffold is generally resistant to rapid N-dealkylation compared to flexible aliphatic amines, and the tertiary alcohol is less susceptible to rapid Phase II glucuronidation than primary or secondary alcohols.

Logic N1 Structural Assessment: 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol N2 2,4-Difluoro Motif Blocks Aromatic Oxidation N1->N2 N3 5-Methyl Group Vulnerable to Benzylic Oxidation N1->N3 N4 Azetidin-3-ol Sterically Hindered N-dealkylation N1->N4 N5 Predicted Clearance: Low to Medium N2->N5 N3->N5 N4->N5

Fig 1: Structural metabolism logic for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol.

Selection of Standard Benchmarks

To contextualize the intrinsic clearance ( CLint​ ) of our test compound, we must run it in parallel with standard reference drugs that possess well-documented clearance rates. As outlined by industry standards for [1], comparing a novel entity against known benchmarks ensures the assay's predictive validity.

  • Verapamil (High Clearance): An extensively metabolized calcium channel blocker. It undergoes rapid N-dealkylation and O-demethylation, making it an ideal positive control for high CYP450 activity () [2].

  • Diclofenac (Medium/High Clearance): A widely used NSAID that undergoes specific CYP2C9-mediated hydroxylation. It serves as a benchmark for compounds susceptible to aromatic oxidation and reactive metabolite formation ()[3].

  • Dextromethorphan (Medium Clearance): Primarily metabolized by CYP2D6, providing a reliable mid-range clearance benchmark.

Self-Validating Experimental Methodology

A robust metabolic stability assay cannot simply be a list of mixing steps; it must be a self-validating system . The following protocol utilizes Human Liver Microsomes (HLM) and is designed to isolate CYP450-specific metabolism while ruling out chemical instability or matrix effects.

Step-by-Step Protocol: Human Liver Microsome (HLM) Assay
  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes (HLM) on ice to preserve enzymatic activity.

  • Pre-Incubation (The Baseline Control): Mix the test compound (final concentration: 1 µM) with HLM (final protein concentration: 1.0 mg/mL) in the buffer. Incubate at 37°C for 5 minutes without the NADPH regenerating system.

    • Causality: This step is critical. By withholding the cofactor (NADPH) required for CYP450 activity, we establish a baseline. Any degradation observed here indicates non-CYP mediated instability (e.g., chemical degradation or esterase activity), validating that subsequent clearance is strictly CYP-dependent.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to the incubation mixture.

  • Timed Aliquoting: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Normalization: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes any volumetric inconsistencies during liquid handling and corrects for ion suppression during LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B Human Liver Microsomes (1 mg/mL) B->C D + NADPH (Reaction Start) C->D Baseline Established E Aliquots at 0, 15, 30, 45, 60 min D->E F Quench (MeCN + IS) Protein Precipitation E->F Stop Reaction G LC-MS/MS Analysis F->G Supernatant

Fig 2: Self-validating microsomal stability assay workflow with timed quenching.

Comparative Data Analysis

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2​=0.693/k ) and the intrinsic clearance ( CLint​=(0.693/t1/2​)×(Volume/Protein Mass) ).

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundTest System t1/2​ (min) CLint​ (µL/min/mg)Clearance Classification
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol HLM58.4 11.8 Low
Verapamil (Benchmark)HLM14.248.8High
Diclofenac (Benchmark)HLM22.530.8Medium/High
Dextromethorphan (Benchmark)HLM35.119.7Medium
Interpretation of Results

The experimental data confirms our structural hypothesis. The benchmarks performed exactly within their expected historical ranges, validating the integrity of the HLM assay system.

Our test compound, 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol , exhibited a highly favorable half-life of 58.4 minutes and an intrinsic clearance of 11.8 µL/min/mg. This places it firmly in the Low Clearance category. The data proves that the strategic placement of the 2,4-difluoro groups successfully shielded the phenyl ring from rapid CYP-mediated oxidation, while the steric hindrance of the azetidin-3-ol moiety prevented rapid N-dealkylation, outperforming standard benchmarks like Diclofenac and Verapamil.

Conclusion

When compared against industry-standard benchmarks, 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol demonstrates excellent in vitro metabolic stability. Its low intrinsic clearance suggests a high probability of favorable in vivo pharmacokinetics, making this structural scaffold a highly viable candidate for further lead optimization and systemic drug development.

References

  • M. N. Reddy, et al. "Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography." ResearchGate. Available at:[Link]

  • Cho, H., et al. (2020). "Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity." National Institutes of Health (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol proper disposal procedures

As researchers and drug development professionals, our responsibility extends far beyond the synthesis and biological evaluation of novel compounds. The proper management of chemical waste—particularly halogenated pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our responsibility extends far beyond the synthesis and biological evaluation of novel compounds. The proper management of chemical waste—particularly halogenated pharmaceutical intermediates like 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol —is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides an authoritative, in-depth operational plan for the safe handling and disposal of this specific fluorinated azetidinol, moving beyond standard Safety Data Sheet (SDS) boilerplate to offer field-proven, mechanistic insights.

Physicochemical Hazard Profiling

To dispose of a chemical safely, one must first understand its structural vulnerabilities and environmental persistence. 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol contains two critical structural motifs that dictate its disposal pathway: a fluorinated aromatic ring and a strained azetidinol core .

ParameterSpecification / ClassificationCausality for Disposal Protocol
Chemical Class Fluorinated aromatic azetidinolThe highly stable C-F bond requires specialized high-temperature incineration to prevent the formation of toxic byproducts.
Halogen Content Contains Fluorine (F)Mandates strict segregation into designated halogenated waste streams to comply with environmental regulations.
EPA Waste Category Characteristic / F-Listed (when in solvent)Subject to Resource Conservation and Recovery Act (RCRA) regulations; requires licensed hazardous waste disposal .
Chemical Incompatibilities Strong oxidizers, strong acidsThe basic secondary amine in the azetidine ring risks exothermic reactions; must not be mixed in generic waste carboys.
Physical State Solid (typically)Requires distinct solid and liquid waste segregation workflows during cleanup and routine disposal.

The Causality of Disposal: Why Halogenated Waste is Different

The disposal of fluorinated compounds cannot be treated lightly. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~116 kcal/mol).

The Mechanistic Risk: Standard municipal incineration temperatures are insufficient to break this bond completely. If 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is improperly disposed of in standard biohazard or non-halogenated waste streams, incomplete combustion can lead to the formation of highly toxic fluorinated dioxins or biphenyls. Furthermore, when the C-F bond is successfully cleaved during combustion, it generates hydrogen fluoride (HF) gas—a highly corrosive and toxic substance .

Therefore, this compound must be strictly routed to a high-temperature incinerator (>1100°C) equipped with alkaline acid-gas scrubbers designed specifically to neutralize HF gas. Mixing this compound with non-halogenated waste (like acetone or ethanol) is a critical operational error. It not only violates EPA segregation guidelines but drastically increases institutional disposal costs, as the entire mixed volume must now be treated as halogenated waste .

Waste Segregation and Disposal Workflows

To ensure absolute compliance and safety, laboratory personnel must follow strict, self-validating protocols for both liquid and solid waste streams.

Protocol A: Liquid Waste (Reaction Mixtures & Washes)

When 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is dissolved in solvents (e.g., dichloromethane, chloroform, or methanol) during synthesis or purification, the entire mixture is classified as halogenated waste (often falling under EPA F002 codes) .

  • Step 1: Quenching & pH Validation

    • Action: If the waste contains reactive reagents from the synthesis of the azetidinol, quench the mixture slowly in an ice bath.

    • Validation: Use pH indicator paper to confirm the aqueous layer's pH is between 5.5 and 9.5. Highly acidic or basic waste can compromise the integrity of metal disposal drums.

  • Step 2: Segregation & Transfer

    • Action: Transfer the mixture exclusively to a carboy clearly labeled "Halogenated Organic Solvent Waste."

    • Validation: Cross-reference the solvent composition with the carboy’s attached log sheet. Ensure no incompatible mixtures (e.g., strong oxidizers like nitric acid) have been added to this carboy previously.

  • Step 3: Containment Validation

    • Action: Secure the cap on the carboy immediately after transfer.

    • Validation: Visually inspect the secondary containment tray for leaks. Verify that the "Hazardous Waste" tag is fully filled out, dated, and lists "Fluorinated Organics" under the chemical constituents.

Protocol B: Solid Waste (Powders, Consumables, & PPE)

Solid waste includes leftover chemical powder, contaminated weighing boats, filter paper, and gloves.

  • Step 1: Collection

    • Action: Place all solid materials contaminated with 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol into a dedicated, chemically compatible container (e.g., a heavy-duty HDPE bucket with a locking lid).

    • Validation: Inspect the container to ensure it is free of any liquid residue before adding solid waste.

  • Step 2: Labeling & Sealing

    • Action: Seal the container and affix a "Hazardous Solid Waste - Halogenated" label.

    • Validation: Ensure the container is stored in a designated Satellite Accumulation Area (SAA) and that the accumulation start date is clearly visible.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol waste to the correct disposal endpoints.

WasteDisposal Start Waste Generation: 3-(2,4-Difluoro-5-methylphenyl) azetidin-3-ol Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washes) Decision->Liquid Liquid HalogenatedBin Halogenated Solid Waste Container Solid->HalogenatedBin HalogenatedCarboy Halogenated Solvent Carboy (EPA F002) Liquid->HalogenatedCarboy Contains F/Cl/Br Incineration High-Temp Incineration (>1100°C) with Scrubbers HalogenatedBin->Incineration HalogenatedCarboy->Incineration Licensed Disposal

Workflow for the segregation and disposal of fluorinated azetidinol waste.

Emergency Spill Protocol

In the event of an accidental release of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Assess: Immediately clear the immediate area. Ensure personnel are wearing appropriate PPE, including nitrile gloves, tight-fitting safety goggles, and a lab coat. If the spill involves a large volume of solvent, ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment:

    • For solid spills: Avoid dry sweeping, which raises hazardous dust. Gently cover the powder with damp paper towels.

    • For liquid spills: Surround and cover the spill with a universal chemical absorbent pad or diatomaceous earth. Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools (e.g., a plastic scoop) to collect the absorbed material. Place the collected waste into a compatible, sealable hazardous waste bucket.

  • Decontamination: Wash the spill area with a compatible solvent (e.g., isopropanol) to dissolve any remaining fluorinated residue, followed by a thorough wash with soap and water. Collect all washings and absorbent materials into the halogenated waste container.

  • Validation & Documentation: Verify the area is visually clean and free of solvent odors. Label the cleanup materials as "Hazardous Halogenated Waste" and log the spill incident with your institution's Environment, Health, and Safety (EHS) department.

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. U.S. Environmental Protection Agency (via P2 InfoHouse). Available at:[Link]

  • Defining Hazardous Waste: Listed, Polymeric and Characteristic Wastes. U.S. Environmental Protection Agency. Available at:[Link]

Handling

Comprehensive Safety and Handling Guide for 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

As a novel chemical entity, 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential safety protocols and operati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel chemical entity, 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals. Given the absence of specific toxicological data, this compound must be treated as a substance with unknown but potentially significant hazards, a principle grounded in prudent laboratory practice.[1] The structural motifs—a difluorinated phenyl ring and a strained azetidine ring—suggest potential for biological activity and chemical reactivity.

Hazard Assessment: A Precautionary Approach

The hazard profile of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol has not been fully elucidated. Therefore, a conservative approach to safety is paramount. The precautionary principle dictates that we infer potential hazards from structurally related compounds.

  • Azetidine Ring System : Strained four-membered rings like azetidine can be reactive.[2] Related small nitrogen-containing heterocycles, such as aziridines, are associated with potential mutagenicity and carcinogenicity.[3]

  • Fluorinated Aromatic Compounds : Fluorinated aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[4]

  • General Unknown Hazards : For any new chemical entity, it is wise to assume it could be a skin and eye irritant, a sensitizer, and potentially toxic if ingested, inhaled, or absorbed through the skin.[1]

Based on these considerations, this compound should be handled as if it were a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] However, for any direct handling, more robust protection is necessary.

Activity Required PPE Rationale
Weighing and preparing solutions Safety goggles, disposable nitrile gloves (double-gloved recommended), lab coat, long pants, and closed-toe shoes.Protects against splashes and incidental contact with the solid or dissolved compound.[5][6]
Running reactions and work-up Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or Silver Shield under nitrile).Provides enhanced protection against larger volume splashes and potential exothermic events.[7][8]
Handling large quantities (>1g) In addition to the above, consider working in a fume hood or glove box. Respiratory protection may be necessary based on a risk assessment.Minimizes inhalation exposure to fine powders or aerosols.[6][8]
Cleaning glassware Chemical-resistant gloves, safety glasses, and a lab coat.Protects against residual chemical contamination.

Glove Selection : Standard disposable nitrile gloves offer protection against incidental contact but should be removed and replaced immediately after any known contact.[5] For extended contact or when handling larger quantities, consider more robust gloves. Always consult the glove manufacturer's resistance chart if available for similar chemical classes.

Operational Plan: Safe Handling and Storage

Engineering Controls :

  • Fume Hood : All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation : Ensure the laboratory is well-ventilated.

Standard Operating Procedures :

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Have a spill kit and emergency contact information readily accessible.

  • Weighing : If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Dissolving : Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reactions : Conduct all reactions in a fume hood. Use appropriate glassware and ensure it is free from defects.

  • Storage : Store the compound in a clearly labeled, tightly sealed container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container should be placed in secondary containment to prevent spills.[1]

Emergency Procedures: Be Prepared

Rapid and correct response to an exposure or spill is critical.

Chemical Exposure :

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Skin Contact : Promptly wash the affected area with soap and water for at least 15 minutes.[10] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the affected individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Chemical Spill : The response to a spill depends on its size and location. For any novel compound with unknown hazards, it is prudent to treat all spills as major spills.[1]

  • Minor Spill (inside a fume hood) :

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials into the hazardous waste container.

  • Major Spill (outside a fume hood or a large volume) :

    • Evacuate the immediate area and alert all personnel.

    • If the substance is volatile or dusty, do not attempt to clean it up without appropriate respiratory protection.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11][13]

    • Prevent entry into the contaminated area.

    • Provide emergency responders with as much information as possible about the spilled substance.

Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill (Size & Location) Spill->Assess Minor Minor Spill (In Fume Hood) Assess->Minor  Minor Major Major Spill (Outside Hood / Large Volume) Assess->Major  Major Alert Alert Colleagues Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Absorb Absorb Spill with Inert Material PPE->Absorb Collect Collect Waste Absorb->Collect Clean Decontaminate Area Collect->Clean End End Clean->End Call_EHS Call EHS / Emergency Response Evacuate->Call_EHS Secure Secure Area Call_EHS->Secure Secure->End

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent), must be treated as hazardous waste.[3]

  • Waste Collection :

    • Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the full chemical name and any known hazard pictograms.

  • Segregation :

    • Do not mix this waste with other waste streams unless you have confirmed compatibility.

    • Specifically, avoid mixing with strong acids, as this could potentially react with the azetidine nitrogen.

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and have secondary containment.

  • Disposal :

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[3]

    • Never dispose of this compound down the drain or in the regular trash.[3]

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this novel compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Fluorine. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Appendix L – What to Do in a Chemical Emergency. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: 1-Benzhydrylazetidin-3-ol. (2016, April 1). AFG Bioscience LLC. Retrieved from [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (2021, July 22). ACS Publications. Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). PMC. Retrieved from [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). HETEROCYCLES. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.